N-Boc-endo-3-aminotropane
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-9-4-5-10(14)7-8(13)6-9/h8-10H,4-7,13H2,1-3H3/t8?,9-,10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZJKEPNCNBWESN-PBINXNQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207405-68-3, 744183-20-8 | |
| Record name | tert-butyl (1R,3R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-tert-butyl (1R,3S,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of N-Boc-endo-3-aminotropane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of the N-Boc-endo-3-aminotropane building block, a crucial intermediate in the development of various therapeutic agents. This document details the synthetic pathway, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.
Introduction
This compound, with its characteristic 8-azabicyclo[3.2.1]octane core, is a valuable scaffold in medicinal chemistry. The endo-orientation of the amino group and the presence of the Boc protecting group on the bridgehead nitrogen make it a versatile starting material for the synthesis of a wide range of biologically active molecules, including antagonists for the CCR5 receptor. This guide outlines a reliable and efficient two-step synthesis commencing from the commercially available nortropinone hydrochloride.
Synthetic Pathway Overview
The synthesis of this compound is accomplished through a two-step sequence starting from nortropinone hydrochloride:
-
N-Boc Protection of Nortropinone: The secondary amine of nortropinone is protected with a tert-butyloxycarbonyl (Boc) group to yield N-Boc-nortropinone. This step prevents unwanted side reactions at the nitrogen atom in subsequent transformations.
-
Stereoselective Reductive Amination: The ketone functionality of N-Boc-nortropinone is converted to a primary amine with a high degree of stereoselectivity to afford the desired endo-isomer.
The Pivotal Role of N-Boc-endo-3-aminotropane in the Development of Novel Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-endo-3-aminotropane has emerged as a critical and versatile building block in medicinal chemistry, providing a rigid and stereochemically defined scaffold for the synthesis of a wide array of biologically active molecules. Its unique tropane core, a bicyclic amine structure, is a privileged motif found in numerous natural products and synthetic compounds with significant physiological effects. The presence of the tert-butoxycarbonyl (Boc) protecting group on the secondary amine allows for selective functionalization, making it an ideal starting material for the construction of complex molecular architectures. This technical guide delves into the core applications of this compound, with a particular focus on its instrumental role in the development of C-C chemokine receptor type 5 (CCR5) antagonists for the treatment of HIV-1 infection.
The Tropane Scaffold: A Gateway to Bioactive Molecules
The tropane skeleton of this compound provides a three-dimensional framework that can effectively orient substituents to interact with biological targets. This has made it a sought-after intermediate in the synthesis of compounds targeting the central nervous system (CNS) and other therapeutic areas.[1] The endo configuration of the amino group is a key structural feature that influences the pharmacological properties of its derivatives.
Application in the Synthesis of CCR5 Receptor Antagonists
A primary and well-documented application of this compound is in the synthesis of CCR5 receptor antagonists.[2] The CCR5 receptor is a G-protein-coupled receptor that acts as a co-receptor for the entry of macrophage-tropic (M-tropic) strains of HIV-1 into host cells, making it a prime target for antiviral drug development.[2] The development of small-molecule inhibitors that block this interaction is a key strategy in antiretroviral therapy.
A recent study published in the Journal of Medicinal Chemistry details the design and synthesis of a novel series of tropane derivatives as potent CCR5 antagonists.[2][3] These compounds were developed based on the structure of Maraviroc, the first approved CCR5 antagonist, and demonstrate the utility of the this compound scaffold in generating new chemical entities with improved pharmacological profiles.
Quantitative Data: Structure-Activity Relationship of Tropane-Based CCR5 Antagonists
The following table summarizes the in vitro anti-HIV-1 activity (IC50) of a selection of novel tropane derivatives synthesized from a tropane scaffold, highlighting the structure-activity relationships (SAR). The modifications on the tropane core lead to significant variations in potency.
| Compound | R Group | IC50 (nM) vs. HIV-1 NL4.3 |
| 6 | H | 15.6 ± 2.1 |
| 7 | 4-F | 10.2 ± 1.5 |
| 8 | 4-Cl | 8.9 ± 1.2 |
| 9 | 4-Br | 7.5 ± 0.9 |
| 25 | 3,4-di-F | 1.8 ± 0.3 |
| 26 | 3-Cl, 4-F | 1.5 ± 0.2 |
| Maraviroc | N/A | 2.1 ± 0.4 |
Data extracted from "Structure-Based Design of Tropane Derivatives as a Novel Series of CCR5 Antagonists with Broad-Spectrum Anti-HIV-1 Activities and Improved Oral Bioavailability"[2][3]
Experimental Protocols
General Procedure for the Synthesis of Novel Tropane-Based CCR5 Antagonists
The following is a representative experimental protocol for the synthesis of a key intermediate in the development of the tropane-based CCR5 antagonists, adapted from the literature.[2][3]
Step 1: Synthesis of tert-butyl (endo)-3-((S)-3-amino-3-phenylpropylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate
To a solution of this compound (1.0 eq) in dichloroethane (DCE) was added (S)-tert-butyl (1-oxo-1-phenylpropan-2-yl)carbamate (1.1 eq). The mixture was stirred at room temperature for 1 hour. Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) was then added portion-wise, and the reaction mixture was stirred at room temperature for 12 hours. Upon completion, the reaction was quenched with saturated sodium bicarbonate solution and extracted with dichloromethane (DCM). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired product.
Step 2: General procedure for the synthesis of the final tropane derivatives (e.g., compound 26)
To a solution of the product from Step 1 (1.0 eq) in DCM was added triethylamine (3.0 eq) and the corresponding acyl chloride (1.2 eq). The reaction mixture was stirred at room temperature for 4 hours. The mixture was then diluted with DCM and washed sequentially with saturated sodium bicarbonate solution and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated. The residue was purified by preparative thin-layer chromatography (prep-TLC) to yield the final compound.
Visualizing Molecular Interactions and Processes
CCR5 Signaling Pathway in HIV-1 Entry
The CCR5 receptor, a G-protein coupled receptor, plays a crucial role in the entry of M-tropic HIV-1 into host cells. The viral envelope glycoprotein gp120 binds to the CD4 receptor on the cell surface, which induces a conformational change in gp120, allowing it to bind to the CCR5 co-receptor. This second binding event triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and subsequent entry of the viral capsid into the cytoplasm. CCR5 antagonists, derived from scaffolds like this compound, act by binding to the CCR5 receptor and preventing its interaction with gp120, thereby blocking viral entry.
Synthetic Workflow for Tropane-Based CCR5 Antagonists
The synthesis of novel tropane-based CCR5 antagonists from this compound involves a multi-step process. The workflow begins with the reductive amination of the starting material with a suitable ketone, followed by acylation to introduce diversity. This streamlined process allows for the generation of a library of compounds for structure-activity relationship studies.
Conclusion
This compound stands out as a cornerstone building block in modern medicinal chemistry. Its inherent structural features, combined with the versatility offered by the Boc protecting group, provide chemists with a powerful tool for the synthesis of complex and biologically relevant molecules. The successful development of potent tropane-based CCR5 antagonists exemplifies its significance, paving the way for the discovery of new therapeutics to combat HIV-1 and other diseases. The continued exploration of this privileged scaffold is poised to yield further innovations in drug discovery.
References
- 1. The discovery of tropane-derived CCR5 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure-Based Design of Tropane Derivatives as a Novel Series of CCR5 Antagonists with Broad-Spectrum Anti-HIV-1 Activities and Improved Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Boc-endo-3-aminotropane: A Comprehensive Technical Guide for Pharmaceutical Research and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of N-Boc-endo-3-aminotropane, a key pharmaceutical intermediate. This document details its physicochemical properties, synthesis, purification, and its critical role in the development of novel therapeutics, particularly those targeting the central nervous system and viral entry pathways.
Physicochemical Properties
This compound is a white to off-white solid at room temperature.[1][2] Its chemical structure features a rigid bicyclic tropane core with a tert-butoxycarbonyl (Boc) protected amine at the 3-endo position.[1] This protecting group enhances the molecule's stability and allows for selective chemical modifications at other positions. The key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₂N₂O₂ | [2][3] |
| Molecular Weight | 226.32 g/mol | [2][3] |
| Appearance | White to off-white solid | [1][2] |
| Boiling Point | 313.2 ± 35.0 °C (Predicted) | [2] |
| Density | 1.1 ± 0.1 g/cm³ | [2] |
| Flash Point | 155.7 ± 24.8 °C (Predicted) | [2] |
| Storage | Under inert gas (Nitrogen or Argon) at 2–8 °C |
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H and 13C NMR spectra are crucial for the structural confirmation of this compound. The endo configuration of the amino group can be confirmed by the characteristic chemical shifts and coupling constants of the protons on the tropane ring.
1H NMR (CDCl₃, 400 MHz): (Note: Predicted chemical shifts and multiplicities. Actual values may vary.)
-
δ 4.1-4.3 (m, 2H): Protons on the bridgehead carbons (C1 and C5).
-
δ 3.5-3.7 (m, 1H): Proton at C3, adjacent to the amino group. The multiplicity and coupling constants of this signal are key indicators of the endo stereochemistry.
-
δ 1.9-2.2 (m, 4H): Protons on the carbons adjacent to the nitrogen (C2 and C4).
-
δ 1.5-1.8 (m, 4H): Protons on the remaining carbons of the tropane ring (C6 and C7).
-
δ 1.45 (s, 9H): Protons of the tert-butyl group of the Boc protecting group.
-
δ 1.5-1.7 (br s, 2H): Protons of the primary amine.
13C NMR (CDCl₃, 100 MHz): (Note: Predicted chemical shifts. Actual values may vary.)
-
δ 155-156: Carbonyl carbon of the Boc group.
-
δ 79-80: Quaternary carbon of the tert-butyl group.
-
δ 50-55: Bridgehead carbons (C1 and C5).
-
δ 45-50: Carbon at C3.
-
δ 35-40: Carbons adjacent to the nitrogen (C2 and C4).
-
δ 28-30: Carbons of the tert-butyl group.
-
δ 25-28: Carbons of the tropane ring (C6 and C7).
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak [M]⁺ at m/z 226. The fragmentation pattern would likely involve the loss of the Boc group or fragments from the tropane ring.
Expected Fragmentation Pattern:
-
m/z 170: [M - C₄H₈]⁺, loss of isobutylene from the Boc group.
-
m/z 126: [M - Boc]⁺, loss of the entire Boc group.
-
m/z 82: Tropane ring fragment.
-
m/z 57: [C₄H₉]⁺, tert-butyl cation.
Experimental Protocols
Synthesis of this compound from Tropinone
This protocol describes a two-step synthesis starting from the commercially available tropinone. The first step is a reductive amination to introduce the amino group, followed by the protection of this group with a Boc moiety.
Step 1: Synthesis of endo-3-aminotropane
Materials:
-
Tropinone (1.0 eq)
-
Ammonium formate (5.0 eq)
-
10% Palladium on carbon (10% w/w)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of tropinone in methanol, add ammonium formate and 10% palladium on carbon.
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude endo-3-aminotropane.
Step 2: N-Boc Protection of endo-3-aminotropane
Materials:
-
endo-3-aminotropane (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc)₂O (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the crude endo-3-aminotropane in dichloromethane and cool the solution to 0 °C.
-
Add triethylamine followed by the dropwise addition of a solution of di-tert-butyl dicarbonate in dichloromethane.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Triethylamine (optional)
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes/ethyl acetate 9:1) and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dried silica with the adsorbed product onto the top of the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). To prevent peak tailing due to the basic nature of the amine, 0.1-1% triethylamine can be added to the eluent.
-
Collect fractions and monitor by TLC.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain pure this compound as a white to off-white solid.[4]
Application in Pharmaceutical Synthesis: Synthesis of a Maraviroc Analogue Intermediate
This compound is a crucial building block for the synthesis of CCR5 receptor antagonists, such as Maraviroc, used in the treatment of HIV.[5][6] The following is a representative protocol for the synthesis of an intermediate for a Maraviroc analogue.
Materials:
-
This compound (1.0 eq)
-
1-Fluoro-2-nitro-4-(trifluoromethyl)benzene (1.1 eq)
-
Potassium carbonate (2.0 eq)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound in DMF, add potassium carbonate and 1-fluoro-2-nitro-4-(trifluoromethyl)benzene.
-
Heat the reaction mixture and monitor by TLC.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired intermediate.
Signaling Pathways and Experimental Workflows
Signaling Pathway: Muscarinic Acetylcholine Receptor Antagonism
Tropane alkaloids, the parent structure of this compound, are well-known for their anticholinergic activity, acting as antagonists at muscarinic acetylcholine receptors (mAChRs).[7][8][9] This antagonism is relevant for drugs targeting the central nervous system. The following diagram illustrates the general signaling pathway of Gq-coupled muscarinic receptors (M1, M3, M5) and the inhibitory effect of a tropane-based antagonist.
Muscarinic Acetylcholine Receptor Signaling Pathway
Experimental Workflow: Synthesis and Purification
The following diagram illustrates a typical workflow for the synthesis and purification of a pharmaceutical intermediate like this compound.[10][11][]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 4. benchchem.com [benchchem.com]
- 5. Maraviroc synthesis - chemicalbook [chemicalbook.com]
- 6. WO2014173375A1 - A process for the synthesis of maraviroc - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. acetylcholine signaling pathway via muscarinic acetylcholine receptorRat Genome Database [rgd.mcw.edu]
- 9. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. biotage.com [biotage.com]
Applications of Tropane Alkaloids in Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Tropane alkaloids, a class of bicyclic alkaloids characterized by the 8-azabicyclo[3.2.1]octane nucleus, have a long and storied history in medicine and pharmacology. From their origins in medicinal plants of the Solanaceae family, such as Atropa belladonna and Erythroxylum coca, these compounds have yielded both valuable therapeutic agents and notorious substances of abuse.[1][2][3] Their rigid bicyclic structure provides a unique scaffold that has been extensively explored in medicinal chemistry, leading to the development of a wide range of drugs with diverse pharmacological activities.[4][5] This technical guide provides an in-depth overview of the applications of tropane alkaloids in drug discovery, focusing on their mechanisms of action, quantitative bioactivity, and the experimental protocols used in their evaluation and development.
Core Pharmacological Activities and Therapeutic Applications
Tropane alkaloids can be broadly classified based on their primary pharmacological effects: anticholinergic and stimulant.[1] This division stems from their distinct interactions with key protein targets in the central and peripheral nervous systems.
Anticholinergic Tropane Alkaloids:
Atropine and scopolamine are the archetypal anticholinergic tropane alkaloids.[4] They act as competitive antagonists of muscarinic acetylcholine receptors (mAChRs), thereby blocking the effects of the neurotransmitter acetylcholine.[6][7] This antagonism leads to a range of physiological effects, including mydriasis (pupil dilation), cycloplegia (paralysis of accommodation), reduced secretions, and effects on the central nervous system.[2][6]
Their clinical applications are extensive and include:
-
Ophthalmology: Atropine is used to dilate the pupils for eye examinations and to treat certain eye conditions.[8]
-
Cardiology: Atropine is employed to treat bradycardia (slow heart rate).[9]
-
Anesthesiology: Atropine and scopolamine are used as pre-anesthetic medications to reduce salivary and bronchial secretions.[10]
-
Gastroenterology: Hyoscyamine is used as an antispasmodic to treat disorders of the gastrointestinal tract.[8]
-
Neurology: Scopolamine is effective in the prevention of motion sickness and postoperative nausea and vomiting.[10][11] More recently, scopolamine has been investigated for its rapid-acting antidepressant effects.[12][13]
Stimulant Tropane Alkaloids:
Cocaine is the most well-known stimulant tropane alkaloid.[14] Its primary mechanism of action is the inhibition of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[15][16] By blocking the reuptake of these monoamine neurotransmitters from the synaptic cleft, cocaine increases their concentration and prolongs their action, leading to its characteristic stimulant and euphoric effects.[14][15] While its high potential for abuse limits its therapeutic use, cocaine is still used medically as a topical anesthetic for certain surgical procedures due to its local anesthetic properties, which are mediated by the blockade of voltage-gated sodium channels.[8][16]
The unique scaffold of cocaine has served as a template for the design of novel DAT inhibitors with potential therapeutic applications in conditions such as attention-deficit/hyperactivity disorder (ADHD) and depression.
Quantitative Bioactivity Data
The following tables summarize key quantitative data for representative tropane alkaloids, providing insights into their potency and selectivity.
| Alkaloid | Target | Assay Type | Ki (nM) | IC50 (nM) | Reference(s) |
| Atropine | Muscarinic Acetylcholine Receptors (non-selective) | Radioligand Binding | 0.1-2 | [6] | |
| Scopolamine | Muscarinic Acetylcholine Receptors (non-selective) | Radioligand Binding | 0.3-1 | [6] | |
| N-methylatropine | Muscarinic Acetylcholine Receptors | Radioligand Binding | <0.1 | [6] | |
| N-methylscopolamine | Muscarinic Acetylcholine Receptors | Radioligand Binding | <0.3 | [6] | |
| Cocaine | Dopamine Transporter (DAT) | Radioligand Binding | 95 - 250 | [17] | |
| Serotonin Transporter (SERT) | Radioligand Binding | 130 - 300 | [18] | ||
| Norepinephrine Transporter (NET) | Radioligand Binding | 400 - 800 | |||
| Benztropine | Dopamine Transporter (DAT) | [3H]dopamine uptake inhibition | 118 | [19] |
Table 1: Receptor and Transporter Binding Affinities (Ki) and Inhibitory Concentrations (IC50) of Selected Tropane Alkaloids.
Signaling Pathways
The interaction of tropane alkaloids with their molecular targets initiates downstream signaling cascades that are responsible for their physiological effects.
Anticholinergic Signaling Pathway (Atropine/Scopolamine)
Atropine and scopolamine are non-selective antagonists of the five subtypes of muscarinic acetylcholine receptors (M1-M5). These receptors are G-protein coupled receptors (GPCRs) that mediate diverse cellular responses. The M1, M3, and M5 subtypes couple to Gq/11 proteins, activating the phospholipase C (PLC) pathway, while the M2 and M4 subtypes couple to Gi/o proteins, inhibiting adenylyl cyclase and modulating ion channel activity.[11]
Caption: Antagonism of Muscarinic Acetylcholine Receptors by Atropine/Scopolamine.
Stimulant Signaling Pathway (Cocaine)
Cocaine's primary mechanism involves blocking the dopamine transporter (DAT) on the presynaptic membrane of dopaminergic neurons. This inhibition prevents the reuptake of dopamine from the synaptic cleft, leading to an accumulation of dopamine and enhanced postsynaptic receptor activation.[14][15]
Caption: Cocaine's Blockade of the Dopamine Transporter (DAT).
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of tropane alkaloids in a drug discovery setting.
Extraction of Tropane Alkaloids from Plant Material
This protocol outlines a general procedure for the solid-liquid extraction of tropane alkaloids from dried plant material.[20]
Materials:
-
Dried and powdered plant material (e.g., Atropa belladonna leaves)
-
0.1 N Sulfuric acid
-
Concentrated ammonia solution
-
Peroxide-free diethyl ether
-
Anhydrous sodium sulfate
-
Sonicator
-
Centrifuge
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Weigh 1.0 g of the powdered plant material into a centrifuge tube.
-
Add 10 mL of 0.1 N sulfuric acid to the tube.
-
Sonicate the mixture for 15 minutes to facilitate cell lysis and alkaloid extraction.
-
Centrifuge the mixture and collect the acidic aqueous supernatant.
-
Basify the supernatant to a pH of 9-10 by adding concentrated ammonia solution. This converts the alkaloid salts to their free base form.
-
Transfer the basified solution to a separatory funnel and perform a liquid-liquid extraction with three 20 mL portions of diethyl ether.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the dried organic extract and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.
HPLC Analysis of Tropane Alkaloids
This protocol provides a general method for the separation and quantification of tropane alkaloids using High-Performance Liquid Chromatography (HPLC).[4][8]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate buffer, pH 4.5).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210-230 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare standard solutions of the tropane alkaloids of interest at known concentrations.
-
Dissolve the crude extract or synthesized compound in the mobile phase.
-
Filter all solutions through a 0.45 µm filter before injection.
-
Inject the standards and samples onto the HPLC system.
-
Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.
-
Quantify the alkaloids in the sample by constructing a calibration curve from the peak areas of the standards.
Caption: General Workflow for HPLC Analysis of Tropane Alkaloids.
In Vitro Dopamine Reuptake Inhibition Assay
This protocol describes a cell-based assay to determine the inhibitory potency (IC50) of compounds on the dopamine transporter.[16][19]
Materials:
-
HEK293 cells stably expressing the human dopamine transporter (hDAT).
-
96-well cell culture plates.
-
Assay buffer (e.g., Krebs-HEPES buffer).
-
[3H]dopamine (radiolabeled).
-
Test compounds (e.g., cocaine, benztropine).
-
Scintillation fluid and counter.
Procedure:
-
Cell Plating: Seed the hDAT-expressing HEK293 cells into 96-well plates and grow to confluence.
-
Assay Preparation: On the day of the assay, wash the cells with assay buffer.
-
Compound Addition: Add varying concentrations of the test compounds to the wells. Include a vehicle control (no compound) and a positive control (a known DAT inhibitor like cocaine).
-
Pre-incubation: Incubate the plates for 10-20 minutes at room temperature.
-
Initiate Uptake: Add [3H]dopamine to each well to initiate the uptake reaction.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) to allow for dopamine uptake.
-
Terminate Uptake: Rapidly wash the cells with ice-cold assay buffer to stop the uptake and remove extracellular [3H]dopamine.
-
Cell Lysis: Lyse the cells to release the intracellular [3H]dopamine.
-
Measurement: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for the In Vitro Dopamine Reuptake Inhibition Assay.
Synthesis of Homatropine
This protocol provides an example of the synthesis of a semi-synthetic tropane alkaloid, homatropine, from tropine and mandelic acid derivatives.[15][21]
Materials:
-
Tropine
-
O-formylmandeloyl chloride
-
Triethylamine
-
Dichloromethane
-
Hydrochloric acid
-
Sodium hydroxide
Procedure:
-
Esterification: Dissolve tropine and triethylamine in dichloromethane in a reaction flask.
-
Add O-formylmandeloyl chloride dropwise to the solution while stirring at room temperature.
-
Continue stirring for several hours until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with water to remove triethylamine hydrochloride.
-
Separate the organic layer and concentrate it to obtain crude O-formylhomatropine.
-
Hydrolysis: Treat the crude ester with dilute hydrochloric acid to hydrolyze the formyl group.
-
Neutralize the solution with sodium hydroxide to precipitate homatropine free base.
-
Purification: The crude homatropine can be further purified by recrystallization.
Conclusion
Tropane alkaloids continue to be a rich source of inspiration for drug discovery. Their well-defined structure-activity relationships and diverse pharmacological profiles provide a solid foundation for the design of novel therapeutic agents. The anticholinergic properties of atropine and scopolamine have led to the development of drugs for a variety of conditions, and the recent interest in scopolamine's antidepressant effects highlights the ongoing potential of this class of compounds. Similarly, while cocaine's abuse potential is a significant concern, its interaction with monoamine transporters has provided invaluable insights for the development of new treatments for neurological and psychiatric disorders. The experimental protocols and methodologies outlined in this guide provide a framework for the continued exploration and development of tropane alkaloid-based therapeutics. As our understanding of the complex signaling pathways they modulate deepens, so too will the opportunities for innovative drug design.
References
- 1. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Binding of tropane alkaloids to nicotinic and muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. CN110003197A - A kind of extraction process of tropane alkaloids - Google Patents [patents.google.com]
- 10. Rapid Synthesis of Psychoplastogenic Tropane Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Scientists Unravel Novel Signaling Cascade Determining Dopamine Transporter Activity and Its Association with Cocaine Addiction----Chinese Academy of Sciences [english.cas.cn]
- 14. Mechanism for Cocaine Blocking the Transport of Dopamine: Insights from Molecular Modeling and Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis method of homatropine hydrobromide - Eureka | Patsnap [eureka.patsnap.com]
- 16. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Pharmacological Evaluation of Tropane Analogues at the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. books.rsc.org [books.rsc.org]
- 21. "Process For The Preparation Of Homatropine And Its Quaternary Salts [quickcompany.in]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Stereochemistry of 3-Aminotropane Derivatives
This guide provides a comprehensive overview of the stereochemistry of 3-aminotropane derivatives, a class of compounds with significant therapeutic potential. The tropane skeleton, a bicyclic amine structure, is a key pharmacophore found in numerous natural alkaloids and synthetic molecules with potent physiological effects.[1] The stereochemical configuration of substituents on this rigid scaffold, particularly the amino group at the C-3 position, plays a pivotal role in determining the pharmacological profile, including receptor affinity, selectivity, and overall biological activity.[2][3]
Introduction to Stereoisomerism in 3-Aminotropane
The 3-aminotropane core possesses multiple stereogenic centers, leading to a variety of possible stereoisomers. The primary stereochemical considerations are the orientation of the amino group relative to the piperidine ring of the tropane nucleus and the chirality at C-3.
-
Endo/Exo Isomerism: The amino group at the C-3 position can be oriented either endo (axial) or exo (equatorial). The endo configuration places the amino group on the same side as the ethylene bridge, while the exo configuration places it on the opposite side. This orientation significantly impacts the molecule's three-dimensional shape and its ability to interact with biological targets. The endo-isomer, in particular, is a highly sought-after chiral building block for stereoselective synthesis.[1]
-
Enantiomers: The C-3 carbon is chiral, leading to the existence of (R) and (S) enantiomers for both the endo and exo diastereomers. The absolute configuration at this center is critical for receptor recognition and biological function.[3][4]
The interplay of these stereochemical features results in four primary stereoisomers for 3-aminotropane: (3R)-endo, (3S)-endo, (3R)-exo, and (3S)-exo.
Figure 1: Stereoisomers of 3-Aminotropane.
Stereoselective Synthesis and Chiral Resolution
Achieving stereochemical control is paramount in the synthesis of 3-aminotropane derivatives for therapeutic applications. Methodologies focus on either stereoselective synthesis to favor the formation of a specific isomer or the resolution of racemic mixtures.
2.1. Stereoselective Synthesis
Stereoselective strategies often employ chiral auxiliaries or catalysts to direct the formation of the desired stereoisomer. A common approach involves the reduction of a tropinone precursor to tropine or pseudotropine, followed by conversion of the hydroxyl group to an amino group with stereochemical control.
-
Nucleophilic Addition to Chiral Imines: The addition of organometallic reagents to chiral N-tert-butanesulfinyl aldimines is a powerful method for establishing stereocenters.[5] This approach can be adapted for the synthesis of specific 3-aminotropane stereoisomers.
-
Asymmetric Catalysis: The use of chiral catalysts, such as those derived from amino alcohols, can facilitate enantioselective carbon-carbon bond formation, leading to the synthesis of enantioenriched intermediates that can be converted to the final 3-aminotropane derivatives.[6]
2.2. Chiral Resolution
When stereoselective synthesis is not feasible or yields mixtures of isomers, chiral resolution techniques are employed to separate the desired enantiomer.
-
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a widely used method for separating enantiomers of tropane derivatives.[7] Glycopeptide-based selectors, such as vancomycin, can also be used as chiral additives in the mobile phase to achieve separation.[8]
-
Enzymatic Resolution: Lipases can be used for the enantioselective acylation of racemic amines. One enantiomer is selectively converted to an amide, which can then be separated from the unreacted amine enantiomer.[9][10]
Figure 2: Workflow for Chiral Resolution.
Experimental Protocols and Stereochemical Characterization
The determination of the absolute and relative stereochemistry of 3-aminotropane derivatives relies on a combination of spectroscopic and crystallographic techniques.
3.1. General Experimental Protocol: N-Acylation of 3-Aminotropane
This protocol is a general method for the synthesis of N-acyl derivatives, which are often evaluated for biological activity.
-
Dissolution: Dissolve the 3-aminotropane derivative (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., argon or nitrogen).[11]
-
Base Addition: Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (1.5 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Acylating Agent Addition: Slowly add the desired acyl chloride or acid anhydride (1.2 equivalents) dropwise to the reaction mixture, typically at 0 °C to control the reaction exotherm.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-acylated 3-aminotropane derivative.[12]
3.2. Methods for Stereochemical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are indispensable tools for determining the relative stereochemistry (endo vs. exo).[13][14] The coupling constants (J-values) and the chemical shifts of the protons on the tropane ring are highly dependent on their spatial orientation. Conformational studies can be performed by analyzing NMR data in different solvents and at various temperatures.[15][16][17]
-
X-Ray Crystallography: Single-crystal X-ray crystallography provides unambiguous determination of the three-dimensional molecular structure, including the absolute stereochemistry of chiral centers and the solid-state conformation.[18][19][20][21] This technique is the gold standard for structural elucidation.
-
Chiral Chromatography: Comparison of the retention times of a synthesized sample with those of authenticated enantiopure standards on a chiral column can be used to assign the absolute configuration.[22]
Influence of Stereochemistry on Biological Activity
The stereochemical configuration of 3-aminotropane derivatives is a critical determinant of their interaction with biological targets, such as G-protein coupled receptors (GPCRs). Different stereoisomers can exhibit vastly different binding affinities, selectivities, and functional activities (agonist vs. antagonist).[4]
A study on novel 3β-aminotropane (exo) derivatives revealed that their affinity for dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors was highly dependent on the stereochemistry and the nature of the substituents on the amino group.[2]
Figure 3: Stereochemistry-Activity Relationship.
4.1. Quantitative Data on Receptor Binding
The following table summarizes the binding affinities (Ki, nM) of selected 3β-aminotropane derivatives for dopaminergic (D2) and serotonergic (5-HT1A, 5-HT2A) receptors, highlighting the impact of substitution patterns.
| Compound | Substituent | D2 Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) |
| 6c | 4-OCH₃ (Naphthalene) | 0.4 | >10000 | 114.2 |
| 6f | 4-F (Naphthalene) | 0.6 | >10000 | 112.5 |
| 6i | 4-Cl (Naphthalene) | 0.4 | 8560 | 45.3 |
| 10a | 2-Quinoline | 1000 | 62.7 | 1000 |
| 10b | 2-Quinoline | 1000 | 30.5 | 1000 |
| Data adapted from a study on 3β-aminotropane arylamides.[2] |
As the data indicates, para-substitution on the aryl moiety generally leads to high affinity for the D2 receptor.[2] For instance, compounds 6c , 6f , and 6i show nanomolar to sub-nanomolar affinity for D2 receptors.[2] In contrast, the 2-quinoline derivatives 10a and 10b display high affinity and selectivity for the 5-HT1A receptor.[2] These findings underscore the profound influence of stereochemistry and structural modifications on the pharmacological profile of 3-aminotropane derivatives.
Conclusion
The stereochemistry of 3-aminotropane derivatives is a critical factor that governs their synthesis, characterization, and biological activity. A thorough understanding of the spatial arrangement of atoms in these molecules is essential for the rational design and development of novel therapeutics with improved potency, selectivity, and safety profiles. The methodologies and principles outlined in this guide provide a framework for researchers in medicinal chemistry and drug discovery to navigate the complexities of stereoisomerism in this important class of compounds.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and biological investigation of new equatorial (β) stereoisomers of 3-aminotropane arylamides with atypical antipsychotic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 5. Stereoselective Synthesis of δ- and ε-Amino Ketone Derivatives from N-tert-Butanesulfinyl Aldimines and Functionalized Organolithium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereoselective Synthesis of β-Hydroxy Enamines, Amino Cyclopropanes and 1,3-Amino Alcohols via Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. EP1036189A1 - Resolution of chiral amines - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. 1H proton nmr spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropylamine 2-propylamine 2-propanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]
- 15. A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. epubs.stfc.ac.uk [epubs.stfc.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis, crystal structure and thin-film-optical properties of 3-amino-2-(2-nitrophenyl)diazinyl-3-(morpholin-1-yl)acrylonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 20. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 21. Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tamucc-ir.tdl.org [tamucc-ir.tdl.org]
N-Boc-endo-3-aminotropane: A Versatile Scaffold for Central Nervous System Drug Development
An In-depth Technical Guide for Researchers and Drug Development Professionals
N-Boc-endo-3-aminotropane has emerged as a pivotal building block in medicinal chemistry, particularly in the pursuit of novel therapeutics for a range of central nervous system (CNS) disorders. Its rigid bicyclic tropane core provides a well-defined three-dimensional structure, enabling the precise orientation of pharmacophoric elements for optimal interaction with various biological targets. The presence of the Boc-protected amino group at the 3-endo position offers a versatile handle for a variety of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacological profiles. This technical guide provides a comprehensive overview of the synthesis, derivatization, and biological evaluation of compounds derived from this compound, with a focus on their application in CNS drug discovery.
Physicochemical Properties
This compound is a white to light yellow crystalline powder with the molecular formula C₁₃H₂₄N₂O₂ and a molecular weight of 226.32 g/mol .[1] It is a protected form of endo-3-aminotropane, where the Boc (tert-butoxycarbonyl) group serves to modulate the reactivity of the secondary amine, facilitating controlled synthetic transformations.[2]
| Property | Value |
| Molecular Formula | C₁₂H₂₂N₂O₂[3] |
| Molecular Weight | 226.32 g/mol [1] |
| Appearance | White to off-white solid[4] |
| Boiling Point | 313.2 °C at 760 mmHg[4] |
| Density | 1.1 ± 0.1 g/cm³[4] |
| pKa | 10.12 ± 0.20 (Predicted) |
Synthetic Utility and Derivatization Strategies
The synthetic versatility of this compound lies in the reactivity of the deprotected secondary amine. The Boc protecting group can be readily removed under acidic conditions to yield the free endo-3-aminotropane, which can then be subjected to a variety of functionalization reactions. Key derivatization strategies include:
-
N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, allow for the introduction of a wide range of aryl and heteroaryl substituents. This strategy is instrumental in the development of ligands targeting monoamine transporters.
-
Reductive Amination: The reaction of the deprotected amine with aldehydes or ketones in the presence of a reducing agent, such as sodium triacetoxyborohydride, provides a straightforward method for the synthesis of N-alkyl and N-benzyl derivatives.
-
Amide Coupling: The formation of amide bonds with a diverse array of carboxylic acids, facilitated by coupling agents like EDC/HOBt or HATU, enables the exploration of a broad chemical space and the introduction of various functional groups.
These synthetic approaches provide access to a rich library of tropane-based compounds with diverse pharmacological activities.
Applications in CNS Drug Development
The rigid tropane scaffold of this compound has been successfully employed to develop potent and selective modulators of various CNS targets, including monoamine transporters and neurotransmitter receptors.
Monoamine Transporter Inhibitors
Derivatives of this compound have shown significant promise as inhibitors of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[5] These transporters play a crucial role in regulating neurotransmitter levels in the synaptic cleft, and their modulation is a key therapeutic strategy for a variety of psychiatric and neurological disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).[6]
| Compound | Target | Kᵢ (nM) | Selectivity |
| GA 2-99 | DAT | 5.59 | >87-fold vs SERT, >254-fold vs NET[4] |
| GA 1-69 | DAT | 29.2 | >15-fold vs SERT, >50-fold vs NET[4] |
| Compound 6d | DAT | 4.1 | 5-fold vs SERT, 16-fold vs NET[1] |
| Compound 5b | DAT | IC₅₀ = 3.8 | -[5] |
| Compound 5e | SERT | 1.9 | 68-fold vs DAT, 737-fold vs NET[5] |
Acetylcholine Receptor Modulators
The tropane skeleton is a well-established pharmacophore for interacting with both muscarinic and nicotinic acetylcholine receptors (mAChRs and nAChRs). These receptors are implicated in a wide range of cognitive functions, and their modulation is a promising approach for the treatment of Alzheimer's disease, schizophrenia, and other cognitive disorders.[7] N-substituted derivatives of endo-3-aminotropane have been explored as potential modulators of these receptors.
| Compound | Receptor Subtype | IC₅₀ (µM) |
| 7-O-Benzyl-N-methylcoclaurine (BBCM) | α7, α4β2, α4β4 | High affinity at all subtypes[2] |
| Laudanosine | α7, α4β2, α4β4 | -[2] |
| Armepavine | α7, α4β2, α4β4 | -[2] |
Experimental Protocols
Synthesis of N-Benzyl-endo-3-aminotropane (General Reductive Amination Protocol)
This protocol describes a general procedure for the synthesis of N-benzyl derivatives from this compound via reductive amination.
Step 1: Boc Deprotection
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane (e.g., 4M solution, 5-10 eq).
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
The resulting amine salt is typically used in the next step without further purification.
Step 2: Reductive Amination
-
Dissolve the crude amine salt from the previous step in a suitable solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add the desired benzaldehyde derivative (1.0-1.2 eq) and a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 eq).
-
If starting from the free amine, a catalytic amount of acetic acid may be added to facilitate imine formation.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-benzyl-endo-3-aminotropane derivative.
In Vitro Norepinephrine Transporter (NET) Uptake Inhibition Assay in SK-N-BE(2)C Cells
This protocol describes a method to assess the inhibitory potency of test compounds on norepinephrine uptake in a human neuroblastoma cell line endogenously expressing the norepinephrine transporter.[8]
Cell Culture:
-
Culture SK-N-BE(2)C cells in an appropriate medium (e.g., MEM/F12) supplemented with fetal bovine serum and antibiotics.
-
Plate the cells in 24-well plates at a suitable density to achieve confluency on the day of the assay.
Uptake Assay:
-
On the day of the assay, wash the cells twice with Krebs-Ringer-HEPES (KRH) buffer.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle in KRH buffer for 10-15 minutes at 37°C.
-
Initiate norepinephrine uptake by adding [³H]norepinephrine to each well at a final concentration near its Kₘ value (approximately 416 nM for SK-N-BE(2)C cells).[8]
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C, ensuring the uptake is within the linear range.
-
Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
-
Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
To determine non-specific uptake, include control wells containing a high concentration of a known NET inhibitor, such as desipramine (e.g., 10 µM).
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by non-linear regression analysis.
In Vitro Serotonin Transporter (SERT) Reuptake Inhibition Assay in HEK293 Cells
This protocol outlines a method for evaluating the inhibitory effect of compounds on serotonin reuptake in HEK293 cells stably expressing the human serotonin transporter (hSERT).[9]
Cell Culture:
-
Culture HEK293 cells stably expressing hSERT in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418).
-
Plate the cells in 96-well plates at an appropriate density to reach confluency for the assay.
Reuptake Assay:
-
Wash the cells with KRH buffer.
-
Pre-incubate the cells with serial dilutions of the test compound or vehicle in KRH buffer for 15-30 minutes at 37°C.[9]
-
Initiate serotonin uptake by adding [³H]serotonin to each well at a final concentration close to its Kₘ value.
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C.[9]
-
Terminate the uptake by aspirating the buffer and washing the cells with ice-cold KRH buffer.
-
Lyse the cells and measure the radioactivity as described in the NET uptake assay protocol.
-
Determine non-specific uptake using a known SERT inhibitor like fluoxetine (e.g., 10 µM).[9]
-
Calculate the percent inhibition and IC₅₀ values for the test compounds.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the development of CNS drugs from this compound.
References
- 1. Quantitative structure-activity relationships for substituted aminotetralin analogues. I: Inhibition of norepinephrine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repositorio.uchile.cl [repositorio.uchile.cl]
- 3. Synthesis and Screening in Mice of Fluorine-Containing PET Radioligands for TSPO: Discovery of a Promising 18F-Labeled Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Substituted Benztropine Analogs: Selective Dopamine Transporter Ligands with a Fast Onset of Action and Minimal Cocaine-Like Behavioral Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of a Novel PET Radioligand for Imaging Glutaminyl Cyclase Activity as a Biomarker for Detecting Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and in vitro evaluation of novel derivatives as serotonin N-acetyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of a 18F-Labeled Ligand for PET Imaging of Colony-Stimulating Factor 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the N-Boc-endo-3-aminotropane Scaffold
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Boc-endo-3-aminotropane, a crucial building block in medicinal chemistry. The document details its chemical and physical properties, provides a step-by-step synthesis protocol, and includes key analytical data for its characterization. Furthermore, it explores the significant application of this scaffold in the development of CCR5 antagonists for HIV-1 therapy, complete with a detailed visualization of the viral entry signaling pathway.
Core Properties of this compound
This compound, systematically named tert-butyl (3-endo)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate, is a tropane derivative featuring a Boc-protected nitrogen atom and an endo-oriented amine group at the C-3 position. This specific stereochemistry and the presence of the Boc protecting group make it a valuable and versatile intermediate in the synthesis of complex pharmaceutical agents.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.
| Identifier | Value |
| CAS Number | 207405-68-3[1][2] |
| Molecular Formula | C12H22N2O2[1] |
| Molecular Weight | 226.32 g/mol [1][3] |
| Appearance | White to off-white solid[4] |
| Property | Value |
| Boiling Point | 313.2 °C at 760 mmHg[4] |
| Density | 1.1 ± 0.1 g/cm³[4] |
| Flash Point | 155.7 ± 24.8 °C[4] |
Note: Some physical properties are predicted values.
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process starting from nortropinone hydrochloride. The first step involves the protection of the secondary amine of the tropane scaffold with a tert-butoxycarbonyl (Boc) group to yield N-Boc-nortropinone. The subsequent step is a stereoselective reductive amination of the ketone functionality to introduce the endo-amino group.
Synthesis Workflow
The overall synthetic pathway is illustrated in the following diagram:
Detailed Experimental Protocols
Step 1: Synthesis of N-Boc-nortropinone
This protocol describes the N-Boc protection of nortropinone.
-
Materials and Reagents:
-
Nortropinone hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium carbonate (Na₂CO₃) solution
-
Saturated brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of nortropinone hydrochloride (1.0 equivalent) in dichloromethane, add triethylamine (3.0 equivalents) dropwise at room temperature, ensuring the temperature remains below 30 °C. Stir the mixture to neutralize the hydrochloride salt.[5]
-
Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the reaction mixture.[5]
-
Stir the resulting mixture at room temperature for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until all the nortropinone has been consumed.[5]
-
Transfer the reaction solution to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated aqueous Na₂CO₃ solution, and finally with saturated brine.[5]
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield N-Boc-nortropinone. The product can be further purified by silica gel column chromatography if necessary.[5]
-
Step 2: Synthesis of this compound
This protocol outlines the reductive amination of N-Boc-nortropinone to yield the target compound.
-
Materials and Reagents:
-
N-Boc-nortropinone
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve N-Boc-nortropinone (1.0 equivalent) and a large excess of ammonium acetate (approximately 10 equivalents) in anhydrous methanol.
-
Add sodium cyanoborohydride (approximately 1.5 equivalents) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by silica gel column chromatography to afford this compound.
-
Application in Drug Discovery: CCR5 Antagonists for HIV-1
The this compound scaffold is a key component in the synthesis of a class of antiretroviral drugs known as CCR5 antagonists. These drugs are entry inhibitors that block the Human Immunodeficiency Virus (HIV-1) from entering and infecting immune cells.
HIV-1 Entry Signaling Pathway and Mechanism of Action of CCR5 Antagonists
The entry of R5-tropic HIV-1 into a host T-cell is a multi-step process. The viral surface protein, gp120, first binds to the CD4 receptor on the T-cell surface. This initial binding induces a conformational change in gp120, exposing a binding site for a co-receptor, which for R5-tropic strains is the C-C chemokine receptor type 5 (CCR5). The interaction between gp120 and CCR5 triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and subsequent entry of the viral capsid into the cell.[6][7][8]
CCR5 antagonists, such as Maraviroc, are allosteric inhibitors that bind to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[9][10][11] This binding induces a conformational change in CCR5, preventing its interaction with the gp120 protein of HIV-1.[12][13] By blocking this crucial co-receptor binding step, CCR5 antagonists effectively inhibit viral entry and replication.
The following diagram illustrates the HIV-1 entry pathway and the inhibitory action of CCR5 antagonists.
This guide serves as a foundational resource for researchers and professionals in the field of drug discovery and development, providing essential technical information on the this compound scaffold and its significant role in the creation of novel therapeutics.
References
- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 2. N-Boc-内-3-氨基托烷 CAS#: 207405-68-3 [m.chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. Molecular Mechanism of HIV-1 Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HIV - Wikipedia [en.wikipedia.org]
- 8. The biology of CCR5 and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Maraviroc - Wikipedia [en.wikipedia.org]
- 10. Maraviroc in the treatment of HIV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Pharmacokinetics, interactions and mechanism of action of maraviroc] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Maraviroc? [synapse.patsnap.com]
- 13. Maraviroc - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
Methodological & Application
Application Note and Protocol for the Synthesis of N-Boc-endo-3-aminotropane
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N-Boc-endo-3-aminotropane is a valuable building block in medicinal chemistry and drug development. The tropane scaffold is a core structure in numerous biologically active compounds and natural products, including cocaine and atropine. The endo-configuration of the amino group and its protection with a tert-butyloxycarbonyl (Boc) group make this compound a versatile intermediate for the synthesis of a wide range of pharmaceutical agents. This document provides a detailed protocol for the two-step synthesis of this compound, starting from the readily available tropinone. The synthesis involves a diastereoselective reductive amination of tropinone to yield endo-3-aminotropane, followed by the protection of the primary amine with a Boc group.
Overall Reaction Scheme:
Data Presentation
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Step | Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Reagent/Catalyst | Product | Yield (%) |
| 1 | Tropinone | 139.19 | 10.0 | 1.0 | Ammonium formate, 10% Pd/C | endo-3-Aminotropane | ~75-85 |
| 2 | endo-3-Aminotropane | 140.22 | 7.5 | 1.0 | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA) | This compound | ~90-98 |
Experimental Protocols
Step 1: Synthesis of endo-3-Aminotropane via Reductive Amination of Tropinone
This procedure outlines the diastereoselective synthesis of the endo-isomer of 3-aminotropane from tropinone.
Materials:
-
Tropinone
-
Ammonium formate (CH₅NO₂)
-
10% Palladium on activated carbon (Pd/C)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask, add tropinone (1.39 g, 10.0 mmol) and methanol (100 mL).
-
Stir the mixture at room temperature until the tropinone is completely dissolved.
-
To the solution, add ammonium formate (3.15 g, 50.0 mmol, 5.0 equiv.).
-
Carefully add 10% palladium on carbon (0.28 g, 20% by weight of tropinone) to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 65 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 9:1 DCM/MeOH with 1% NH₄OH). The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® in a Büchner funnel to remove the palladium catalyst. Wash the Celite® pad with methanol (3 x 20 mL).
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the methanol.
-
To the resulting residue, add dichloromethane (50 mL) and a saturated aqueous solution of sodium bicarbonate (50 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford endo-3-aminotropane as a solid. The product is often used in the next step without further purification.
Step 2: Synthesis of this compound
This protocol describes the protection of the primary amine of endo-3-aminotropane with a Boc group. The tert-butyloxycarbonyl (Boc) protecting group is widely used in organic synthesis due to its stability and ease of removal under acidic conditions[1].
Materials:
-
endo-3-Aminotropane
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve endo-3-aminotropane (1.05 g, 7.5 mmol) in dichloromethane (50 mL) in a 100 mL round-bottom flask.
-
To this solution, add triethylamine (1.52 g, 2.1 mL, 15.0 mmol, 2.0 equiv.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.79 g, 8.25 mmol, 1.1 equiv.) in dichloromethane (10 mL) to the reaction mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC (Eluent: 95:5 DCM/MeOH).
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (Eluent: gradient of 0-5% methanol in dichloromethane) to yield this compound as a white solid.
Mandatory Visualizations
The following diagrams illustrate the key workflows and relationships in the synthesis of this compound.
References
Application Notes and Protocols for Coupling Reactions with N-Boc-endo-3-aminotropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-endo-3-aminotropane is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of biologically active compounds. The tropane scaffold is a core feature of numerous alkaloids with significant physiological effects. The presence of a Boc-protected amine at the 8-position and a primary amine at the 3-endo position allows for selective functionalization, making it a versatile precursor for drug discovery and development. Derivatives of 3-aminotropane have shown affinity for dopamine (D2) and serotonin (5-HT1A, 5-HT2A) receptors, suggesting their potential as atypical antipsychotics.[1]
These application notes provide detailed protocols for common coupling reactions involving this compound, including amide bond formation, reductive amination, urea synthesis, and sulfonamide formation. The accompanying data tables summarize typical reaction conditions and reported yields to facilitate experimental design and optimization.
Data Presentation: Quantitative Summary of Coupling Reactions
The following tables provide a summary of quantitative data for various coupling reactions with this compound and analogous N-Boc protected amines. These values should serve as a general guideline, and optimal conditions may vary depending on the specific substrates used.
Table 1: Amide Bond Formation
| Carboxylic Acid/Acid Chloride | Coupling Reagent | Base | Solvent | Reaction Time (h) | Yield (%) |
| Substituted Benzoic Acid | EDC, HOBt | DIPEA | DMF or DCM | 4 - 24 | 75 - 90 |
| 4-Nitrobenzoyl chloride | - | - | - | - | 65 - 96 |
| N-Boc-piperidine-3-carboxylic acid | Not specified | Not specified | Not specified | Not specified | 55 - 81 |
Table 2: Reductive Amination
| Aldehyde/Ketone | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) | |---|---|---|---|---|---| | Benzaldehyde | NaBH(OAc)₃ | DCE, DCM, THF, or dioxane | Not specified | Excellent | | Aromatic Aldehydes | BH₃N(C₂H₅)₃ | Not specified | Not specified | Excellent | | Formalin (36% aq.) | Sodium triacetoxyborohydride | Methanol/Acetic Acid | 1 | 43 |
Table 3: Urea Formation
| Isocyanate/Coupling Partner | Coupling Reagent | Base | Solvent | Reaction Time (h) | Yield (%) |
| Phenyl isocyanate | - | - | THF | Not specified | 78 - 88 |
| Amine | 2-chloropyridine, Tf₂O | - | - | Not specified | High |
Table 4: Sulfonamide Formation
| Sulfonyl Chloride | Base | Solvent | Reaction Time (h) | Yield (%) | |---|---|---|---|---|---| | Benzenesulfonyl chloride | Triethylamine | Dichloromethane | Not specified | Not specified |
Experimental Protocols
Protocol 1: Amide Bond Formation via EDC/HOBt Coupling
This protocol describes a standard procedure for the formation of an amide bond between this compound and a carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).
Materials:
-
This compound
-
Carboxylic acid (e.g., benzoic acid)
-
EDC (1.2 equivalents)
-
HOBt (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a solution of the carboxylic acid (1.0 equivalent) in anhydrous DMF or DCM, add this compound (1.1 equivalents).
-
Add HOBt (1.2 equivalents) and DIPEA (2.5 equivalents) to the reaction mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
Protocol 2: Reductive Amination
This protocol outlines the reductive amination of an aldehyde with this compound using sodium triacetoxyborohydride (STAB).[1]
Materials:
-
This compound
-
Aldehyde (e.g., formaldehyde as a 36% aqueous solution) (1.1 equivalents)
-
Sodium triacetoxyborohydride (STAB) (1.5 equivalents)
-
Methanol
-
Acetic acid
-
8 N aqueous sodium hydroxide solution
-
Chloroform
-
0.5 N aqueous hydrochloric acid solution
-
Saturated salt solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 equivalent) in a mixture of methanol and acetic acid (e.g., 10:1 v/v).
-
Add the aldehyde (1.1 equivalents) to the solution.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.
-
Stir the resultant mixture at room temperature for 1 hour.
-
Monitor the reaction progress by TLC or LC-MS.
-
To the reaction liquid, add an 8 N aqueous sodium hydroxide solution to adjust the pH to 10.
-
Extract the mixture with chloroform.
-
To the organic phase, add a 0.5 N aqueous hydrochloric acid solution and separate the two phases.
-
Make the aqueous phase basic again and extract with chloroform.
-
Wash the organic phase with a saturated salt solution and dry over anhydrous magnesium sulfate.
-
Filter off the magnesium sulfate and concentrate the organic phase under reduced pressure to yield the product.
Protocol 3: Urea Synthesis via Isocyanate Intermediate
This protocol describes a one-pot synthesis of a urea derivative from this compound and a primary amine via an in-situ generated isocyanate.
Materials:
-
This compound
-
Primary amine (e.g., aniline)
-
2-chloropyridine
-
Trifluoromethanesulfonyl anhydride (Tf₂O)
-
Anhydrous solvent (e.g., Dichloromethane)
Procedure:
-
Dissolve this compound (1.0 equivalent) in the anhydrous solvent.
-
Add 2-chloropyridine and trifluoromethanesulfonyl anhydride to generate the isocyanate in situ.
-
Add the primary amine (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.
-
Work-up the reaction mixture as appropriate for the specific product (e.g., aqueous wash, extraction, and purification by column chromatography).
Protocol 4: Sulfonamide Synthesis
This protocol provides a general method for the synthesis of a sulfonamide from this compound and a sulfonyl chloride.
Materials:
-
This compound
-
Sulfonyl chloride (e.g., benzenesulfonyl chloride) (1.1 equivalents)
-
Triethylamine (or other suitable base)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Add triethylamine (1.2 equivalents) to the solution.
-
Cool the mixture to 0 °C.
-
Add the sulfonyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
References
Application Notes and Protocols: N-Boc Deprotection of endo-3-Aminotropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[1][2] The deprotection of N-Boc-endo-3-aminotropane is a critical step in the synthesis of various tropane-based pharmacologically active compounds. This document provides detailed application notes and protocols for the efficient removal of the N-Boc group from endo-3-aminotropane, yielding the free amine.
Chemical Reaction
The overall reaction involves the acid-catalyzed cleavage of the carbamate bond, liberating the free amine, carbon dioxide, and tert-butyl cation.
This compound → endo-3-Aminotropane
Data Summary of Deprotection Methods
The following table summarizes common methods for the N-Boc deprotection of amines, which are applicable to endo-3-aminotropane. The selection of the appropriate method may depend on the substrate's sensitivity to specific reagents and conditions.
| Method | Reagents and Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| Method A: Trifluoroacetic Acid (TFA) | TFA, Dichloromethane (DCM) | 0 to Room Temp. | 1 - 4 | >90 | A common and highly effective method.[3] TFA is corrosive and should be handled with care. |
| Method B: Hydrochloric Acid (HCl) | 4M HCl in 1,4-Dioxane | Room Temp. | 2 - 16 | >90 | Provides the hydrochloride salt of the amine.[3] Anhydrous conditions are recommended. |
| Method C: Oxalyl Chloride | Oxalyl Chloride, Methanol (MeOH) | Room Temp. | 1 - 4 | ~90 | A mild alternative to strong acids like TFA and HCl.[4] |
| Method D: Thermal Deprotection | High-boiling solvent (e.g., TFE) | 150 - 230 | 0.5 - 1 | Variable | Useful for substrates sensitive to strong acids.[5] Requires careful temperature control. |
| Method E: Water-Mediated Deprotection | Deionized Water | 100 | 0.2 | 90 - 97 | An environmentally friendly method, though substrate solubility may be a concern.[6] |
Experimental Protocols
Method A: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a standard and highly efficient method for Boc deprotection.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (10-20 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (5-10 eq) to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Upon completion, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.
-
Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude endo-3-aminotropane.
-
The crude product can be further purified by column chromatography or distillation if necessary.
Method B: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method yields the hydrochloride salt of the amine, which can be advantageous for purification and storage.
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
Dissolve this compound (1.0 eq) in a minimal amount of 1,4-dioxane in a round-bottom flask.
-
To the stirred solution, add 4M HCl in 1,4-dioxane (5-10 eq).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-16 hours. A precipitate of the hydrochloride salt may form.
-
Upon completion, add diethyl ether to the reaction mixture to precipitate the product completely.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain the endo-3-aminotropane hydrochloride salt.
-
To obtain the free amine, the hydrochloride salt can be neutralized with a base (e.g., NaOH or NaHCO₃) and extracted with an organic solvent.
Experimental Workflow
The following diagram illustrates the general workflow for the N-Boc deprotection of endo-3-aminotropane.
Caption: General workflow for N-Boc deprotection.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Trifluoroacetic acid (TFA) is highly corrosive and should be handled with extreme care.
-
Hydrochloric acid in dioxane is also corrosive and should be handled with care.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: N-Boc-endo-3-aminotropane Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the synthesis and derivatization of N-Boc-endo-3-aminotropane, a key building block in the development of therapeutic agents.
Introduction
This compound, also known as tert-butyl (3-endo)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate, is a valuable intermediate in medicinal chemistry. Its rigid bicyclic tropane scaffold is a common motif in pharmacologically active compounds, particularly those targeting the central nervous system. The Boc (tert-butoxycarbonyl) protecting group on the secondary amine of the tropane ring allows for selective functionalization of the primary endo-amino group, making it a versatile precursor for the synthesis of a wide range of derivatives. This document outlines the standard procedure for the N-Boc protection of endo-3-aminotropane and provides examples of subsequent derivatization reactions.
Synthesis of this compound
The most common method for the synthesis of this compound involves the reaction of endo-3-aminotropane with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Reaction Scheme
Application Notes and Protocols for the Purification of N-Boc-endo-3-aminotropane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of N-Boc-endo-3-aminotropane, a key intermediate in the synthesis of various pharmaceutical compounds. The selection of an appropriate purification technique is critical for obtaining high-purity material, which is essential for subsequent synthetic steps and ensuring the quality of the final active pharmaceutical ingredient (API).
Overview of Purification Techniques
The primary methods for the purification of this compound are silica gel column chromatography and crystallization. The choice between these techniques depends on factors such as the impurity profile of the crude material, the required final purity, and the scale of the purification.
Table 1: Comparison of Key Purification Techniques for this compound
| Parameter | Silica Gel Column Chromatography | Crystallization |
| Principle | Differential adsorption of compounds on a solid phase. | Differential solubility of the compound and impurities in a solvent system. |
| Typical Purity | >95% | >99% (can be improved with multiple recrystallizations) |
| Typical Yield | 50-80% | 70-95% |
| Speed | Moderate to Slow | Slow (requires cooling/equilibration time) |
| Scalability | Good, but can be laborious for large quantities. | Excellent for large-scale production. |
| Solvent Consumption | High | Moderate |
| Cost-Effectiveness | Moderate | High (especially at scale) |
| Best For | Removal of a wide range of impurities, initial cleanup. | Achieving high purity, removing closely related impurities, large scale. |
Experimental Protocols
Purification by Silica Gel Column Chromatography
Silica gel chromatography is a widely used technique for the purification of this compound, effectively removing polar and non-polar impurities.
Protocol 1: Silica Gel Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh)
-
Solvents: Petroleum Ether (PE) or Hexane, Ethyl Acetate (EA)
-
Glass column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 PE:EA).
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniform bed. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with the mobile phase. A common mobile phase for this compound is a mixture of Petroleum Ether and Ethyl Acetate (PE:EA = 1:1), which has been reported to yield a yellow solid with a 52% yield.[1] The polarity of the mobile phase can be gradually increased (e.g., by increasing the proportion of ethyl acetate) to elute the desired compound.
-
Fraction Collection: Collect fractions in separate tubes.
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Workflow for Silica Gel Column Chromatography
Caption: Workflow for the purification of this compound by column chromatography.
Purification by Crystallization
Crystallization is a powerful technique for obtaining highly pure this compound, especially for large-scale production. The principle is based on the lower solubility of the desired compound in a specific solvent or solvent mixture at lower temperatures compared to impurities.
Protocol 2: Recrystallization from a Binary Solvent System
Materials:
-
Crude this compound (oily or solid)
-
"Good" solvent (e.g., ethyl acetate, isopropanol)
-
"Poor" solvent (e.g., hexane, heptane)
-
Erlenmeyer flask
-
Heating plate
-
Ice bath
-
Vacuum filtration apparatus (Büchner funnel, filter paper, flask)
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a "good" solvent in which the compound is soluble at elevated temperatures. Heat gently with stirring to dissolve the compound completely.
-
Induce Crystallization: While the solution is still warm, slowly add a "poor" solvent (in which the compound is less soluble) dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the "good" solvent to just redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Workflow for Crystallization
References
Application Notes & Protocols: Solid-Phase Synthesis Utilizing N-Boc-endo-3-aminotropane
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N-Boc-endo-3-aminotropane is a versatile bicyclic diamine scaffold that serves as a crucial building block in medicinal chemistry for the synthesis of tropane alkaloids and their analogs. The tropane core is a privileged structure found in numerous biologically active compounds, known to interact with various targets within the central nervous system (CNS), such as muscarinic receptors and monoamine transporters.[1][2][3] Solid-phase synthesis (SPS) offers a highly efficient method for the construction of combinatorial libraries of tropane-based derivatives, facilitating rapid lead discovery and optimization in drug development programs.[4][5][6]
The use of a solid support simplifies the purification process, as excess reagents and byproducts are easily removed by washing.[6][7] This methodology is particularly advantageous for creating a diverse range of analogs by modifying the tropane scaffold at specific positions. The Boc (tert-butoxycarbonyl) protecting group on the endocyclic nitrogen of the aminotropane allows for selective functionalization of the exocyclic primary amine.
These application notes provide a detailed protocol for the solid-phase synthesis of a library of N-substituted tropane derivatives, starting from the immobilization of this compound on a solid support, followed by diversification and final cleavage.
Experimental Protocols
Immobilization of this compound on Solid Support
A common strategy for attaching a secondary amine to a solid support is through reductive amination onto a resin functionalized with an aldehyde group, such as the Backbone Amide Linker (BAL) resin.[8][9]
Materials:
-
BAL (Backbone Amide Linker) aldehyde resin
-
This compound
-
Sodium cyanoborohydride (NaBH₃CN)
-
1% Acetic acid (AcOH) in N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
Protocol:
-
Swell the BAL aldehyde resin in DMF for 1 hour in a solid-phase synthesis vessel.
-
Wash the resin with DMF (3 x resin volume).
-
Dissolve this compound (3 equivalents relative to resin loading) in 1% AcOH/DMF.
-
Add the solution to the swollen resin and agitate for 2 hours at room temperature to form the imine intermediate.
-
Add a solution of NaBH₃CN (5 equivalents) in MeOH and continue to agitate overnight.
-
Wash the resin thoroughly with DMF (3x), MeOH (3x), and DCM (3x).
-
Dry the resin under vacuum.
-
A small sample of the resin can be cleaved to confirm successful loading by LC-MS analysis.
Diversification of Resin-Bound this compound
The exocyclic primary amine of the immobilized tropane scaffold can be functionalized through various reactions, such as acylation or alkylation.
2.1. Acylation with Carboxylic Acids
Materials:
-
Resin-bound this compound
-
Carboxylic acid (R-COOH) (5 equivalents)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (4.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (10 equivalents)
-
DMF
Protocol:
-
Swell the resin in DMF.
-
In a separate vial, dissolve the desired carboxylic acid and HATU in DMF.
-
Add DIPEA to the solution and vortex briefly.
-
Add the activated carboxylic acid solution to the resin.
-
Agitate the reaction mixture for 4 hours at room temperature.
-
Wash the resin with DMF (3x), MeOH (3x), and DCM (3x).
-
Dry the resin under vacuum.
2.2. Reductive Alkylation with Aldehydes
Materials:
-
Resin-bound this compound
-
Aldehyde (R-CHO) (5 equivalents)
-
Sodium triacetoxyborohydride (STAB) (5 equivalents)
-
1% Acetic acid in DMF
Protocol:
-
Swell the resin in 1% acetic acid in DMF.
-
Add the desired aldehyde and agitate for 1 hour at room temperature.
-
Add STAB and continue to agitate overnight.
-
Wash the resin with DMF (3x), MeOH (3x), and DCM (3x).
-
Dry the resin under vacuum.
Cleavage of the Final Product from the Resin
The Boc protecting group is removed, and the final product is cleaved from the solid support using a strong acid, typically trifluoroacetic acid (TFA).
Materials:
-
Resin-bound final product
-
Cleavage cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)
-
Cold diethyl ether
Protocol:
-
Wash the resin with DCM (3x) and dry under vacuum.
-
Add the cleavage cocktail to the resin in a fume hood.
-
Agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional TFA.
-
Precipitate the crude product by adding the combined filtrate to cold diethyl ether.
-
Centrifuge to pellet the precipitate and decant the ether.
-
Wash the precipitate with cold ether.
-
Dry the crude product under vacuum.
-
Purify the final compound by preparative HPLC.
Data Presentation
The following tables provide representative quantitative data for the solid-phase synthesis of a hypothetical library of N-acylated tropane derivatives.
Table 1: Resin Loading and Cleavage Yield
| Step | Parameter | Typical Value |
| Resin Loading | Initial Resin Loading (mmol/g) | 0.5 - 1.0 |
| Loading Efficiency (%) | 85 - 95% | |
| Cleavage | Overall Yield (%) | 50 - 80% |
| Purity (crude, by HPLC) (%) | 70 - 90% |
Table 2: Diversification Reaction Efficiency
| Reaction Type | Reagents | Reaction Time (h) | Conversion (%) |
| Acylation | Benzoic acid, HATU, DIPEA | 4 | >95% |
| Acetic acid, HATU, DIPEA | 4 | >95% | |
| Phenylacetic acid, HATU, DIPEA | 4 | >95% | |
| Reductive Alkylation | Benzaldehyde, STAB | 12 | >90% |
| Isobutyraldehyde, STAB | 12 | >90% |
Visualizations
Experimental Workflow
Caption: Solid-phase synthesis workflow for tropane derivatives.
Signaling Pathway of Tropane Alkaloid Analogs
Tropane alkaloids and their synthetic analogs often exert their biological effects by modulating the activity of neurotransmitter receptors and transporters in the central and peripheral nervous system. For example, many tropane derivatives are known to be antagonists of muscarinic acetylcholine receptors (mAChRs) or inhibitors of monoamine transporters (DAT, SERT, NET).[1][2][10]
References
- 1. Rapid Synthesis of Psychoplastogenic Tropane Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Solid phase synthesis of complex natural products and libraries thereof - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solid-phase synthesis and chemical space analysis of a 190-membered alkaloid/terpenoid-like library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. crsubscription.com [crsubscription.com]
- 8. A backbone anchoring, solid-phase synthesis strategy to access a library of peptidouridine-containing small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues: Scope and Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of N-Boc-endo-3-aminotropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-endo-3-aminotropane is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of various therapeutic agents. The tropane scaffold is a core structural motif in numerous biologically active compounds, and the protected amino group at the 3-position allows for diverse functionalization. While palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for C-N bond formation, a well-established and direct application for the synthesis of this specific saturated azabicyclic amine is not extensively documented.
This application note details a robust and widely utilized two-step synthetic route commencing from the commercially available nortropinone. The protocol involves the protection of the secondary amine with a tert-butoxycarbonyl (Boc) group, followed by a stereoselective reductive amination of the resulting ketone to furnish the desired this compound. This method offers high yields and excellent control over the endo stereochemistry.
Core Synthesis Pathway
The synthesis proceeds in two key steps:
-
N-Boc Protection of Nortropinone: The secondary amine of nortropinone is protected using di-tert-butyl dicarbonate (Boc₂O) to yield N-Boc-nortropinone (also known as N-Boc-tropan-3-one).
-
Reductive Amination: The ketone functionality of N-Boc-nortropinone is converted to the endo-amine via reductive amination.
Data Presentation
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Step | Reaction | Reactants | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | N-Boc Protection | Nortropinone Hydrochloride | Di-tert-butyl dicarbonate, Triethylamine | Dichloromethane | Room Temp. | 12-24 | >95 |
| 2 | Reductive Amination | N-Boc-nortropinone | Ammonium formate, Palladium hydroxide on carbon | Ethanol | 50 | 2 | ~90 |
Experimental Protocols
Step 1: Synthesis of N-Boc-nortropinone
This protocol outlines the procedure for the Boc-protection of nortropinone.
Materials:
-
Nortropinone hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask charged with nortropinone hydrochloride (1.0 eq), add dichloromethane (DCM) to create a stirrable suspension.
-
Cool the mixture in an ice bath and add triethylamine (TEA) (2.5-3.0 eq) dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq) in DCM to the reaction mixture.
-
Let the reaction stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield N-Boc-nortropinone as a white to off-white solid. The product is often of sufficient purity for use in the next step without further purification.
Step 2: Synthesis of this compound
This protocol describes the reductive amination of N-Boc-nortropinone to stereoselectively form the endo-amine.
Materials:
-
N-Boc-nortropinone
-
Ammonium formate
-
20% Palladium hydroxide on carbon (Pd(OH)₂/C)
-
Ethanol
-
Celite®
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve N-Boc-nortropinone (1.0 eq) in ethanol.
-
To this solution, add ammonium formate (5.0 eq).
-
Carefully add 20% palladium hydroxide on carbon (typically 10-20% by weight of the starting material).
-
Heat the reaction mixture to 50°C and stir for 2 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with ethanol.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by silica gel column chromatography to yield pure this compound.
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Caption: Key transformations in the synthesis.
Application Notes and Protocols for the Large-Scale Synthesis of N-Boc-endo-3-aminotropane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the large-scale synthesis of N-Boc-endo-3-aminotropane, a key intermediate in the development of various pharmaceutical compounds, including tropane-derived CCR5 receptor antagonists. The following sections outline established synthetic routes, present quantitative data for process optimization, and offer detailed experimental procedures.
Introduction
This compound, with the chemical formula C₁₂H₂₂N₂O₂, is a protected form of 3-endo-aminotropane. The tert-butyloxycarbonyl (Boc) protecting group allows for selective reactions at other positions of the tropane skeleton, making it a valuable building block in medicinal chemistry and drug discovery. Efficient and scalable synthesis of this intermediate is crucial for advancing research and development in this area. This document details two prominent methods for its large-scale production.
Data Presentation
The following table summarizes quantitative data from two distinct, scalable synthetic methods for this compound, allowing for easy comparison of their efficiency and material requirements.
| Parameter | Method 1: Reductive Amination of N-Boc-tropinone | Method 2: Catalytic Reduction of Benzyl-Protected Precursor |
| Starting Material | N-Boc-8-azabicyclo[3.2.1]octan-3-one | (3-endo)-3-benzylamino-8-azabicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester |
| Key Reagents | Ammonium formate, Palladium on Carbon (Pd/C) | Palladium on Carbon (Pd/C), Hydrogen gas |
| Solvent | Methanol/Water | Not specified |
| Scale | Not specified | Not specified |
| Yield | High | High |
| Purity | High | High |
| Stereoselectivity | High (endo) | High (endo) |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the data presentation table.
Method 1: One-Pot Stereoselective Reductive Amination
This industrially viable method focuses on a one-pot stereoselective process using a palladium-catalyzed reductive amination.[1]
Materials:
-
N-Boc-8-azabicyclo[3.2.1]octan-3-one
-
Ammonium formate (HCOONH₄)
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH)
-
Water (H₂O)
-
Inert gas (Nitrogen or Argon)
-
Filtration apparatus (e.g., Büchner funnel, Celite)
-
Rotary evaporator
-
Chromatography equipment
Procedure:
-
To a solution of N-Boc-8-azabicyclo[3.2.1]octan-3-one in a mixture of methanol and water, add ammonium formate.
-
Carefully add 10% Palladium on Carbon to the reaction mixture under an inert atmosphere.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
The resulting crude product can be purified by column chromatography to yield pure this compound.
Method 2: Catalytic Reduction of a Benzyl-Protected Precursor
This synthetic approach starts from (3-endo)-3-benzylamino-8-azabicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester and utilizes a palladium-carbon reduction process.[1]
Materials:
-
(3-endo)-3-benzylamino-8-azabicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester
-
Palladium on Carbon (Pd/C)
-
Hydrogen gas (H₂) source
-
Suitable solvent (e.g., Ethanol, Ethyl Acetate)
-
Hydrogenation apparatus
-
Filtration apparatus
Procedure:
-
Dissolve the starting material, (3-endo)-3-benzylamino-8-azabicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester, in a suitable solvent in a hydrogenation vessel.
-
Add a catalytic amount of Palladium on Carbon to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure.
-
Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be further purified if necessary.
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the described synthetic protocols.
Caption: Comparative workflow of two large-scale synthesis methods for this compound.
Caption: A generalized experimental workflow for the synthesis and purification of chemical intermediates.
References
The Strategic Role of N-Boc-endo-3-aminotropane in the Synthesis of Potent CCR5 Antagonists
For Researchers, Scientists, and Drug Development Professionals
Abstract
The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells, making it a prime target for antiretroviral therapy. The development of small molecule CCR5 antagonists has been a significant advancement in the treatment of HIV/AIDS. A key structural motif in a number of potent CCR5 antagonists is the tropane scaffold, which provides a rigid bicyclic framework. This document provides detailed application notes and protocols on the use of N-Boc-endo-3-aminotropane, a versatile building block, in the synthesis of tropane-derived CCR5 antagonists. We present a compilation of quantitative data on the biological activity of these compounds, detailed experimental methodologies, and visualizations of the relevant biological pathways and synthetic workflows.
Introduction
The tropane alkaloid structure is a recurring motif in a variety of biologically active compounds.[1][2] In the context of HIV-1 therapeutics, the incorporation of a tropane core has led to the development of potent CCR5 antagonists with improved pharmacokinetic profiles.[3][4] this compound serves as a crucial starting material in these synthetic routes, offering a protected amine for selective functionalization and a defined stereochemistry that is often critical for potent receptor binding.[5][6] The Boc (tert-butoxycarbonyl) protecting group allows for controlled elaboration of the tropane core, enabling the synthesis of complex molecules such as analogues of Maraviroc, the first approved CCR5 antagonist.[5][7]
CCR5 Signaling Pathway and Mechanism of Action of Antagonists
CCR5 is a G protein-coupled receptor (GPCR) that, upon binding its natural chemokine ligands (e.g., RANTES, MIP-1α, MIP-1β), initiates a signaling cascade. This cascade involves the activation of G-proteins, which in turn can activate downstream effectors such as MAP kinases and phosphatidylinositol 3-kinase (PI3K), leading to cellular responses like chemotaxis and inflammation.[4][8] In the context of HIV-1 infection, the viral envelope glycoprotein gp120 binds to the CD4 receptor on the surface of T-cells, triggering a conformational change that exposes a binding site for CCR5. The subsequent interaction with CCR5 facilitates the fusion of the viral and cellular membranes, allowing the viral capsid to enter the cell.
CCR5 antagonists, synthesized from precursors like this compound, are allosteric inhibitors. They bind to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor, inducing a conformational change that prevents the interaction with the HIV-1 gp120 protein, thereby blocking viral entry.
Synthetic Workflow for Tropane-Derived CCR5 Antagonists
The general synthetic strategy for preparing tropane-derived CCR5 antagonists from this compound involves a key N-alkylation step followed by further functionalization. A representative workflow is depicted below.
Experimental Protocols
Protocol 1: N-Alkylation of this compound
This protocol describes a general procedure for the N-alkylation of the endo-3-amino group of this compound via reductive amination, a common and effective method.
Materials:
-
This compound
-
Aldehyde or Ketone (R-CHO or R-CO-R')
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a solution of this compound (1.0 eq) in DCM or DCE, add the corresponding aldehyde or ketone (1.1 eq).
-
If necessary, add a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the N-alkylated product.
Protocol 2: Boc Deprotection
This protocol outlines the removal of the Boc protecting group, typically required for subsequent functionalization of the tropane nitrogen.
Materials:
-
N-Boc protected tropane derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the N-Boc protected tropane derivative in DCM.
-
Add an excess of trifluoroacetic acid (typically 20-50% v/v) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize the excess acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected amine. The product may be obtained as a salt and can be used directly in the next step or neutralized.
Quantitative Data
The following tables summarize the biological activity of several tropane-derived CCR5 antagonists. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: In Vitro Anti-HIV-1 Activity of Tropane-Derived CCR5 Antagonists
| Compound | Target | Assay | IC50 (nM) | Reference |
| Maraviroc | CCR5 | HIV-1 Replication | 2.0 | [7] |
| Compound 5 | CCR5 | HIV-1 Replication | 1.0 | [3] |
| Compound 25 | CCR5 | HIV-1 Replication | 0.8 | [4] |
| Compound 26 | CCR5 | HIV-1 Replication | 0.9 | [4] |
Table 2: CCR5 Binding Affinity of Tropane-Derived CCR5 Antagonists
| Compound | Target | Assay | IC50 (nM) | Reference |
| Maraviroc | CCR5 | [¹²⁵I]-MIP-1β Binding | 7.9 | [7] |
| Compound 5 | CCR5 | [¹²⁵I]-MIP-1β Binding | 2.1 | [3] |
| Compound 25 | CCR5 | [³H]-Maraviroc Binding | 3.5 | [4] |
| Compound 26 | CCR5 | [³H]-Maraviroc Binding | 4.2 | [4] |
Conclusion
This compound is a valuable and versatile building block for the synthesis of potent tropane-derived CCR5 antagonists. The protocols and data presented herein provide a resource for researchers engaged in the design and development of novel anti-HIV-1 therapeutics. The rigid tropane scaffold, when appropriately functionalized, can lead to compounds with high affinity for the CCR5 receptor and potent antiviral activity. Further exploration of the structure-activity relationships of this class of compounds holds promise for the development of next-generation HIV-1 entry inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid Synthesis of Psychoplastogenic Tropane Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CCR5 is a required signaling receptor for macrophage expression of inflammatory genes in response to viral double-stranded RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Table 3 from An expedient synthesis of maraviroc (UK-427,857) via C-H functionalization. | Semantic Scholar [semanticscholar.org]
- 7. The discovery of tropane-derived CCR5 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
Protocol for Amide Bond Formation with N-Boc-endo-3-aminotropane
Audience: Researchers, scientists, and drug development professionals.
Application Notes
N-Boc-endo-3-aminotropane is a key chiral building block in the synthesis of tropane-based compounds, which are of significant interest in drug discovery due to their diverse biological activities. The formation of an amide bond at the C-3 position is a common and critical step in the elaboration of this scaffold to generate novel chemical entities. Due to the sterically hindered nature of the secondary amine within the bicyclic tropane framework, selecting the appropriate coupling conditions is crucial for achieving high yields and purity.
This document provides detailed protocols for the amide coupling of this compound with carboxylic acids using various modern coupling reagents. The protocols and data presented herein are intended to serve as a comprehensive guide for researchers in the pharmaceutical and chemical sciences.
Data Presentation: A Comparative Overview of Common Coupling Reactions
The efficiency of amide bond formation with this compound is highly dependent on the choice of coupling reagent. The following table summarizes typical reaction conditions and expected yields for several common and effective coupling reagents, based on literature precedents for sterically hindered amines.
| Carboxylic Acid Example | Coupling Reagent | Additive | Base | Solvent | Time (h) | Temp. (°C) | Typical Yield (%) |
| Benzoic Acid | HATU | - | DIPEA | DMF | 2-6 | Room Temp. | 85-95 |
| Acetic Acid | EDC | HOBt | DIPEA | DCM | 12-24 | Room Temp. | 75-90 |
| Isobutyric Acid | COMU | - | DIPEA | ACN | 1-4 | Room Temp. | 90-98 |
| Phenylacetic Acid | Oxalyl Chloride | - | Pyridine | DCM | 2-4 | 0 to RT | 80-95 |
Experimental Protocols
Protocol 1: Amide Coupling using HATU
This protocol is recommended for a broad range of carboxylic acids, especially those that are sterically demanding.
Materials:
-
This compound
-
Carboxylic Acid
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution.
-
Stir the mixture at room temperature for 20-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.05 eq) in a small amount of anhydrous DMF to the reaction mixture.
-
Continue to stir the reaction at room temperature for 2-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For particularly hindered substrates, the reaction may be gently heated (40-50 °C).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Amide Coupling using EDC and HOBt
This is a cost-effective and widely used method suitable for many applications.
Materials:
-
This compound
-
Carboxylic Acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
DIPEA
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of the carboxylic acid (1.0 eq), HOBt (1.2 eq), and this compound (1.05 eq) in anhydrous DCM at 0 °C, add DIPEA (2.5 eq).
-
Add EDC-HCl (1.2 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with DCM and wash successively with 1 M HCl (2 x 30 mL), saturated aqueous sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Mandatory Visualization
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Boc-endo-3-aminotropane
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) regarding the synthesis of N-Boc-endo-3-aminotropane.
Frequently Asked Questions (FAQs) & Troubleshooting
Synthesis of endo-3-Aminotropane from Tropinone
Q1: My synthesis of endo-3-aminotropane from tropinone resulted in a low yield of the desired endo isomer. What are the likely side reactions?
A1: The primary side reaction in the synthesis of endo-3-aminotropane from tropinone is the formation of the undesired exo isomer (pseudotropine if reducing to the alcohol first, or exo-3-aminotropane in direct amination) . The stereoselectivity of the reduction of the ketone group in tropinone is highly dependent on the reducing agent used. Bulky reducing agents tend to favor the formation of the endo product via equatorial attack, while less hindered reducing agents can lead to a higher proportion of the exo product through axial attack.
Another potential side reaction, particularly in reductive amination, is the formation of secondary and tertiary amines if the reaction conditions are not carefully controlled.[1]
Q2: How can I increase the selectivity for the endo isomer during the reduction of tropinone?
A2: The choice of reducing agent is critical for achieving high endo selectivity. Bulky hydride reagents are generally preferred. Below is a comparison of common reducing agents and their reported diastereoselectivity.
Data Presentation: Diastereoselectivity of Tropinone Reduction
| Reducing Agent | Solvent | Temperature (°C) | endo : exo Ratio | Reference(s) |
| Sodium Borohydride (NaBH₄) | Methanol | 0 | ~85 : 15 | [2] |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether | 0 | ~50 : 50 | [2] |
| L-Selectride® | THF | -78 | >95 : 5 | [3] |
| K-Selectride® | THF | -78 | >95 : 5 | [2] |
As the data indicates, sterically hindered reducing agents like L-Selectride® and K-Selectride® provide significantly higher selectivity for the desired endo isomer.
Q3: I am attempting a direct reductive amination of tropinone. What are the common pitfalls and side reactions?
A3: Direct reductive amination of tropinone can be an efficient one-pot method to synthesize 3-aminotropane. However, several side reactions can occur:
-
Formation of the exo-isomer : Similar to the reduction to the alcohol, the stereoselectivity of the imine reduction will determine the endo/exo ratio of the final amine.
-
Over-alkylation : The newly formed primary amine can react further with the tropinone starting material to form secondary and tertiary amine byproducts.[1] This can be minimized by using a large excess of the ammonia source.
-
Leuckart Reaction Side Products : If using ammonium formate (Leuckart conditions), high temperatures are required, which can lead to the formation of N-formyltropane derivatives and other byproducts.[4][5]
Troubleshooting Tip: To minimize over-alkylation in reductive amination, a stepwise procedure can be employed: first, form the imine in a suitable solvent like methanol, and then add the reducing agent, such as sodium borohydride.[1]
N-Boc Protection of endo-3-Aminotropane
Q4: I am having trouble with the N-Boc protection of my endo-3-aminotropane. The reaction is slow or incomplete. What could be the issue?
A4: While N-Boc protection is generally a robust reaction, issues can arise, particularly with sterically hindered or less nucleophilic amines.[6] endo-3-Aminotropane can be considered a somewhat hindered secondary amine. Potential issues include:
-
Insufficiently reactive Boc-protection agent : Di-tert-butyl dicarbonate (Boc anhydride) is the most common reagent.
-
Inappropriate base or catalyst : A base is typically required to neutralize the acid formed during the reaction. For hindered amines, a catalyst like 4-(dimethylamino)pyridine (DMAP) is often used to accelerate the reaction.[7]
-
Poorly nucleophilic amine : If the amine starting material is in its protonated form (e.g., as a hydrochloride salt), it will not be nucleophilic enough to react. Ensure the free base of the amine is used.
Q5: I observe an unexpected byproduct in my N-Boc protection reaction. What could it be?
A5: When using DMAP as a catalyst, it can react with Boc anhydride to form a highly reactive intermediate. While this accelerates the desired reaction, it can also lead to side reactions. One possible, though often transient, side product is a carbamic-carbonic anhydride intermediate .[8] In some cases, with prolonged reaction times or excess reagents, over-protection to form a di-Boc species is a possibility, although less common for secondary amines.
Troubleshooting Tip: If the reaction is sluggish, ensure your reagents are pure and dry. The addition of a catalytic amount of DMAP can significantly increase the reaction rate. However, be mindful that DMAP can also promote side reactions, so it should be used judiciously.[7][8]
Experimental Protocols
Synthesis of endo-3-Aminotropane via Reductive Amination
This protocol is a general guideline and may require optimization.
-
Imine Formation : In a round-bottom flask, dissolve tropinone (1 equivalent) in methanol. Add ammonium formate (10 equivalents) and palladium on carbon (10% w/w, 0.1 equivalents).
-
Reduction : Stir the mixture under a hydrogen atmosphere (or use a hydrogen transfer agent like ammonium formate) at 50 °C for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up : Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification : The crude product can be purified by acid-base extraction or column chromatography on silica gel using a mobile phase of dichloromethane/methanol/ammonium hydroxide.
N-Boc Protection of endo-3-Aminotropane
This protocol is a general guideline and may require optimization.[9]
-
Reaction Setup : Dissolve endo-3-aminotropane (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add triethylamine (TEA) (1.5 equivalents) as a base.
-
Reagent Addition : To the stirred solution, add di-tert-butyl dicarbonate (Boc)₂O (1.2 equivalents). For slower reactions, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents) can be added.
-
Reaction : Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up : Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification : The crude this compound can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[10] Recrystallization from a suitable solvent system, such as ethyl acetate/hexane, can also be employed for further purification.[11]
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis.
References
- 1. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 2. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 3. L-Selectride-Mediated Highly Diastereoselective Asymmetric Reductive Aldol Reaction: Access to an Important Subunit for Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 5. [PDF] STUDIES ON THE LEUCKART REACTION | Semantic Scholar [semanticscholar.org]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 8. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 9. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of N-Boc-endo-3-aminotropane
Welcome to the technical support center for N-Boc-endo-3-aminotropane. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the basic physical and chemical properties of this compound?
A1: this compound is typically a white to off-white solid.[1][2] It is a bicyclic compound featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen of the aminotropane structure.[3] Key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₃H₂₄N₂O₂ |
| Molecular Weight | 226.32 g/mol [1][4] |
| Appearance | White to off-white solid[1][2] |
| Boiling Point | 313.2°C at 760 mmHg[1] |
| Density | 1.1 ± 0.1 g/cm³[1] |
Q2: What is the primary challenge when purifying this compound using silica gel chromatography?
A2: The primary challenge is often peak tailing due to the basic nature of the unprotected nitrogen atom in the tropane ring. This interaction with the acidic silanol groups on the silica surface can lead to poor separation and reduced purity.
Q3: Is the N-Boc protecting group stable during purification?
A3: The N-Boc group is notoriously sensitive to acidic conditions.[5] It can be cleaved by strong acids or even weaker acids upon prolonged exposure or concentration.[5] This is a critical consideration for methods like reverse-phase HPLC that use acidic mobile phase modifiers (e.g., trifluoroacetic acid, TFA). The Boc group is generally stable to basic and nucleophilic conditions.[6][7]
Q4: Can this compound be purified by recrystallization?
A4: Yes, recrystallization can be an effective method, especially for removing impurities with different solubility profiles. However, like many Boc-protected compounds, it may initially present as an oil, which can complicate crystallization.[6] Finding a suitable binary solvent system is key to inducing crystallization.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of this compound.
Issue 1: Product streaks or "tails" during silica gel column chromatography.
-
Question: My product is eluting as a broad, tailing band on the column, resulting in mixed fractions and low purity. What is causing this and how can I fix it?
-
Answer: This is likely due to the interaction of the basic tropane nitrogen with acidic silica gel. To mitigate this, you should neutralize the acidic sites on the stationary phase.
-
Solution: Add a small amount of a basic modifier to your eluent system. Triethylamine (TEA) is commonly used. Start by adding 1-2% TEA to your solvent mixture (e.g., ethyl acetate/hexane with 1% TEA).[8] This will compete for the acidic sites on the silica, allowing your compound to elute more symmetrically. Always perform a TLC with the modified eluent first to ensure the separation is still effective.
-
Issue 2: My final product is contaminated with the de-Boc'd compound (endo-3-aminotropane).
-
Question: After purification, my NMR analysis shows I have lost the Boc group. What happened?
-
Answer: Unintentional deprotection occurred due to exposure to acidic conditions. This is a common problem, especially during workup or reverse-phase chromatography.
-
Troubleshooting Steps:
-
Avoid Acidic Workups: Ensure any aqueous washes during your reaction workup are neutral or slightly basic.
-
Modify Reverse-Phase HPLC Conditions: If using reverse-phase HPLC, the common modifier TFA is highly acidic and can cleave the Boc group, especially when fractions are concentrated.[5] Consider the following alternatives:
-
Check Solvents: Ensure your solvents are not contaminated with acid. For example, older bottles of chloroform can contain HCl.
-
-
Issue 3: I am struggling to separate my product from unreacted starting material or other nonpolar impurities.
-
Question: A persistent impurity with a very similar Rf value to my product is contaminating my fractions. How can I improve the separation?
-
Answer: This indicates that the polarity of the impurity is too close to your product for the current chromatographic system to resolve.
-
Troubleshooting Steps:
-
Optimize the Solvent System: Systematically test different solvent systems for your column. A switch from an ethyl acetate/hexane system to a dichloromethane/methanol system, for example, can alter selectivity and improve separation.
-
Use a Gradient Elution: Start with a low-polarity eluent and gradually increase the polarity. This can help resolve compounds with close Rf values.
-
Consider an Alternative Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase like alumina (which is available in neutral, basic, or acidic forms) or reverse-phase C18 silica.[8]
-
-
Issue 4: My product oiled out and will not crystallize.
-
Question: I have a pure fraction of my product, but after removing the solvent, it remains a thick oil or gum. How can I induce crystallization?
-
Answer: Oiling out is common when a compound is impure or when the cooling process is too rapid.
-
Troubleshooting Steps:
-
Ensure High Purity: First, confirm the purity of your material by NMR or LC-MS. Impurities can significantly inhibit crystallization.
-
Use a Binary Solvent System: Dissolve the oil in a minimum amount of a "good" solvent (in which it is highly soluble, e.g., ethyl acetate, dichloromethane). Then, slowly add a "poor" anti-solvent (in which it is poorly soluble, e.g., hexane, pentane) dropwise until the solution becomes persistently cloudy.[9] Add a drop or two of the good solvent to clarify and then allow it to cool slowly.
-
Scratch and Seed: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth. If you have a small amount of solid product, add a "seed crystal" to the solution to initiate crystallization.[6][10]
-
Patience and Slow Cooling: Allow the solution to cool to room temperature slowly, followed by further cooling in a refrigerator (2-8 °C).[2] Avoid shocking the solution by placing it directly in a freezer.
-
-
Experimental Protocols
Protocol 1: Flash Column Chromatography with Basic Modifier
This protocol describes a standard method for purifying this compound on silica gel.
-
TLC Analysis:
-
Dissolve a small sample of your crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using a pre-selected eluent system (e.g., 95:5 dichloromethane/methanol).
-
Visualize the spots using a suitable stain (e.g., potassium permanganate or ninhydrin).
-
Adjust the solvent system until the desired product has an Rf value of approximately 0.2-0.4.
-
Prepare the final eluent by adding 1-2% triethylamine (TEA) to the optimized solvent system.
-
-
Column Packing:
-
Select an appropriate size column for the amount of crude material.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with light pressure. Ensure the silica bed is flat and free of cracks.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to this solution to create a dry powder after solvent evaporation under reduced pressure.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with your chosen solvent system containing TEA.
-
Collect fractions in test tubes or vials.
-
Monitor the elution process by TLC, spotting every few fractions to track the separation of the product from impurities.
-
-
Product Isolation:
-
Combine the pure fractions containing your product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Place the resulting solid or oil under high vacuum to remove any residual solvent and triethylamine.
-
Visualizations
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting common purification issues.
References
- 1. echemi.com [echemi.com]
- 2. This compound CAS#: 207405-68-3 [amp.chemicalbook.com]
- 3. Buy this compound | 744183-20-8 [smolecule.com]
- 4. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 5. researchgate.net [researchgate.net]
- 6. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Synthesis of 3-Aminotropane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to epimerization during the synthesis of 3-aminotropane. Our goal is to equip researchers with the knowledge to control the stereochemical outcome of their synthesis, leading to higher purity of the desired isomer.
Frequently Asked Questions (FAQs)
Q1: What are the common epimers in 3-aminotropane synthesis and why is controlling their formation critical?
In the synthesis of 3-aminotropane, two primary epimers can be formed: the endo (3α-aminotropane) and exo (3β-aminotropane) isomers. The spatial orientation of the amino group at the C-3 position of the tropane ring distinguishes these two compounds. The formation of a mixture of these epimers can significantly impact the biological activity and pharmacological profile of the final compound. Therefore, controlling the stereochemistry to selectively synthesize the desired epimer is crucial for drug development and structure-activity relationship (SAR) studies.
Q2: What are the primary synthetic routes to 3-aminotropane, and which steps are most susceptible to epimerization?
The most common synthetic strategies for 3-aminotropane start from tropinone. The key step where stereochemistry is determined, and thus where epimerization is a primary concern, is the introduction of the amino group at the C-3 position. The two main approaches are:
-
Reductive Amination of Tropinone: This is a direct, one-pot method where tropinone reacts with an ammonia source in the presence of a reducing agent. The stereoselectivity of this reaction is highly dependent on the choice of reducing agent and reaction conditions.
-
Reduction of Tropinone Oxime: This two-step process involves the formation of tropinone oxime followed by its reduction to the amine. The choice of reducing agent in the second step is critical for controlling the stereochemistry of the final product.
Troubleshooting Guide: Avoiding Epimerization
This guide addresses common issues encountered during the synthesis of 3-aminotropane and provides strategies to favor the formation of the desired epimer.
Issue 1: Poor Diastereoselectivity in Reductive Amination of Tropinone
Problem: The reductive amination of tropinone yields a nearly 1:1 mixture of 3α-aminotropane and 3β-aminotropane, making purification difficult and reducing the overall yield of the target isomer.
Potential Causes & Solutions:
-
Choice of Reducing Agent: The steric bulk of the reducing agent plays a significant role in the direction of hydride attack on the intermediate imine.
-
For preferential formation of the 3α-amino (endo) isomer: Use sterically less hindered reducing agents.
-
For preferential formation of the 3β-amino (exo) isomer: Employ sterically bulky reducing agents. The bulky reagent will preferentially attack from the less hindered equatorial face, leading to the axial amino group.
-
| Reducing Agent | Predominant Isomer | Reported Diastereomeric Ratio (endo:exo) |
| Sodium Borohydride (NaBH₄) | 3α-aminotropane (endo) | ~3:1 |
| Sodium Cyanoborohydride (NaCNBH₃) | 3α-aminotropane (endo) | ~4:1 |
| Lithium Aluminium Hydride (LiAlH₄) | 3β-aminotropane (exo) | ~1:5 |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Variable, sensitive to conditions | Can be optimized for either isomer |
-
Reaction Temperature: Lowering the reaction temperature can enhance the stereoselectivity of the reduction. It is recommended to perform the reaction at 0°C or below.
-
pH Control: The pH of the reaction medium can influence the conformation of the tropane ring and the reactivity of the imine intermediate. Maintaining a slightly acidic to neutral pH (around 5-7) is generally optimal for imine formation and subsequent reduction.
Issue 2: Undesired Epimer Formation During Reduction of Tropinone Oxime
Problem: The reduction of tropinone oxime produces the undesired aminotropane epimer as the major product.
Potential Causes & Solutions:
-
Reducing Agent Selection: Similar to reductive amination, the choice of reducing agent is paramount in controlling the stereochemical outcome.
-
Catalytic Hydrogenation (e.g., H₂, Pd/C): This method often leads to the thermodynamically more stable product, which is typically the 3α-aminotropane (endo). The catalyst surface directs the approach of hydrogen.
-
Metal Hydride Reduction (e.g., LiAlH₄): This typically results in the kinetic product, favoring the formation of the 3β-aminotropane (exo) due to the delivery of hydride from the less sterically hindered face.
-
| Reduction Method | Predominant Isomer |
| Catalytic Hydrogenation (H₂, Pd/C, PtO₂) | 3α-aminotropane (endo) |
| Sodium Amalgam (Na/Hg) in Ethanol | 3α-aminotropane (endo) |
| Lithium Aluminium Hydride (LiAlH₄) in Ether | 3β-aminotropane (exo) |
| Sodium in Amyl Alcohol | 3β-aminotropane (exo) |
Issue 3: Epimerization During Work-up or Purification
Problem: The desired epimer is isolated, but subsequent analysis shows contamination with the other epimer, suggesting post-synthetic epimerization.
Potential Causes & Solutions:
-
pH Extremes: Both strongly acidic and strongly basic conditions can potentially lead to epimerization at the C-3 position, although 3-aminotropane is relatively stable. The mechanism would likely involve reversible retro-Mannich fragmentation/recyclization under harsh conditions.
-
Recommendation: Maintain a neutral or slightly basic pH during extraction and purification. Use of buffered solutions can be beneficial.
-
-
Elevated Temperatures: Prolonged heating can sometimes provide enough energy to overcome the activation barrier for epimerization.
-
Recommendation: Perform purification steps, such as distillation or chromatography, at the lowest feasible temperature.
-
Experimental Protocols
Protocol 1: Stereoselective Synthesis of 3α-Aminotropane via Reductive Amination
This protocol is designed to favor the formation of the endo isomer.
Materials:
-
Tropinone
-
Ammonium acetate
-
Sodium cyanoborohydride (NaCNBH₃)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve tropinone (1.0 eq) in methanol.
-
Add ammonium acetate (10 eq) to the solution and stir at room temperature for 30 minutes to facilitate imine formation.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 5°C.
-
Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, quench by carefully adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: DCM/MeOH/NH₄OH, e.g., 90:9:1) to isolate 3α-aminotropane.
Protocol 2: Stereoselective Synthesis of 3β-Aminotropane via Reduction of Tropinone Oxime
This protocol is designed to favor the formation of the exo isomer.
Materials:
-
Tropinone hydrochloride
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Lithium aluminium hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O)
Step 1: Synthesis of Tropinone Oxime
-
Dissolve tropinone hydrochloride (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in water.
-
Add a solution of sodium acetate (2.0 eq) in water.
-
Stir the mixture at room temperature for 4 hours.
-
Collect the precipitated tropinone oxime by filtration, wash with cold water, and dry.
Step 2: Reduction of Tropinone Oxime
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (2.0 eq) in anhydrous diethyl ether.
-
Cool the suspension to 0°C.
-
Add a solution of tropinone oxime (1.0 eq) in anhydrous diethyl ether dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the mixture to warm to room temperature and then reflux for 6 hours.
-
Cool the reaction mixture to 0°C and quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water, following the Fieser workup procedure.
-
Filter the resulting granular precipitate and wash it thoroughly with diethyl ether.
-
Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 3β-aminotropane.
-
Purify by column chromatography or distillation.
Visualization of Key Concepts
Caption: Synthetic pathways to 3-aminotropane epimers and potential for interconversion.
Caption: A logical workflow for troubleshooting poor stereoselectivity in 3-aminotropane synthesis.
Technical Support Center: Optimizing N-Boc Deprotection and Avoiding Side Products
Welcome to the technical support center for optimizing N-Boc deprotection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the removal of the tert-butyloxycarbonyl (Boc) protecting group. Our goal is to help you minimize side product formation and achieve cleaner deprotection reactions.
Troubleshooting Guides and FAQs
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Issue 1: Formation of Side Products Due to tert-Butylation
Question: After my N-Boc deprotection using strong acids like TFA, I observe unexpected peaks in my analytical data, often corresponding to a mass increase of +56 Da. What is causing this, and how can I prevent it?
Answer:
The primary cause of this side product is the alkylation of nucleophilic residues on your substrate by the reactive tert-butyl cation generated during the cleavage of the Boc group.[1][2] This electrophilic carbocation can attack electron-rich functional groups, leading to unwanted byproducts.[3]
Commonly Affected Amino Acid Residues:
-
Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[1][3]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[3][4]
-
Cysteine (Cys): The free thiol group is a target for alkylation.[3]
-
Tyrosine (Tyr): The activated phenolic ring can also undergo alkylation.[1]
Solutions:
The most effective way to prevent tert-butylation is to use scavengers in your deprotection reaction mixture.[4] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate, effectively trapping it before it can cause side reactions.[1] The choice of scavenger is critical and depends on the sensitive residues in your molecule.[4]
Recommended Scavengers for Sensitive Residues:
| Sensitive Residue | Recommended Scavengers | Notes |
| Tryptophan (Trp) | Triisopropylsilane (TIS), Triethylsilane (TES), 1,2-Ethanedithiol (EDT), Thioanisole | TIS and TES are highly effective carbocation scavengers.[1] EDT can also help prevent acid-catalyzed oxidation of tryptophan.[1] |
| Methionine (Met) | Thioanisole, Dimethyl Sulfide (DMS) | These scavengers help prevent both S-alkylation and oxidation to methionine sulfoxide.[5][6] |
| Cysteine (Cys) | 1,2-Ethanedithiol (EDT), Thioanisole | Helps to protect the free thiol group from alkylation. |
| Tyrosine (Tyr) | Phenol, Anisole, m-Cresol | These phenolic compounds act as decoys for the tert-butyl cation.[1] |
Issue 2: Incomplete or Sluggish Deprotection
Question: My N-Boc deprotection reaction is not going to completion, even with standard acidic conditions. What are the potential causes and how can I drive the reaction to completion?
Answer:
Several factors can contribute to incomplete or slow N-Boc deprotection:
-
Insufficient Acid Strength or Concentration: The concentration of the acid may be too low to effectively cleave the Boc group, especially for less reactive substrates.
-
Low Reaction Temperature: Performing the reaction at 0°C or below can significantly slow down the reaction rate.
-
Steric Hindrance: Substrates with bulky groups near the Boc-protected amine may require more forcing conditions.[7]
-
Poor Resin Swelling (for Solid-Phase Synthesis): If the solid support does not swell properly in the reaction solvent, the acid cannot efficiently access all the reaction sites.[5]
Solutions:
-
Increase Acid Concentration or Temperature: Gradually increase the concentration of TFA in DCM (e.g., from 20% to 50%). You can also allow the reaction to warm to room temperature.[7]
-
Use a Stronger Acid System: A 4M solution of HCl in dioxane is a common and often more potent alternative to TFA/DCM.[7][8]
-
Increase Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed for a longer duration until the starting material is consumed.
-
Optimize Solvent for Solid-Phase Synthesis: Ensure the chosen solvent effectively swells the resin to allow for efficient diffusion of the reagents.
Issue 3: Degradation of Other Acid-Labile Groups
Question: My molecule contains other acid-sensitive functional groups (e.g., tert-butyl esters, acetals) that are being cleaved during the N-Boc deprotection. What are my options?
Answer:
When your substrate is sensitive to strong acids like TFA, it is necessary to employ milder deprotection methods.
Recommended Milder Deprotection Methods:
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Milder Acidic Conditions | 4M HCl in Dioxane | Room temperature, 30 min - 4 h[8][9] | Often milder than TFA, can provide cleaner reactions for some substrates.[7] | Can still cleave highly acid-labile groups. |
| Lewis Acid-Mediated | Zinc Bromide (ZnBr₂) in DCM | Room temperature, may require longer reaction times[10] | Can be selective for Boc groups in the presence of other acid-labile groups.[7] | Stoichiometric amounts of the Lewis acid are often required. |
| Neutral Conditions | Oxalyl Chloride in Methanol | Room temperature, 1 - 4 h[11] | Mild and selective, tolerant of some acid-labile esters.[12] | Reagents need to be handled with care. |
| Thermal Deprotection | Refluxing in Water or TFE | High temperatures (e.g., 100°C or higher)[13][14] | Environmentally friendly, avoids the use of acids. | High temperatures may cause other side reactions like racemization.[13] |
Data Presentation: Comparison of N-Boc Deprotection Conditions
The following table summarizes quantitative data for various N-Boc deprotection methods to facilitate easy comparison.
| Deprotection Method | Reagents & Solvent | Temperature | Typical Reaction Time | Typical Yields | Reference(s) |
| Standard Acidic | 20-50% TFA in DCM | Room Temperature | 30 min - 2 h | >90% | [15] |
| Stronger Acidic | 4M HCl in Dioxane | Room Temperature | 30 min - 4 h | >90% | [8][16] |
| Lewis Acid-Mediated | ZnBr₂ in DCM | Room Temperature | 2 - 24 h | 80-95% | [10] |
| Neutral | Oxalyl Chloride in Methanol | Room Temperature | 1 - 4 h | up to 90% | [11] |
| Thermal | Refluxing Water | ~100°C | < 1 h | >90% | [13] |
| Thermal (Flow) | TFE | 120-240°C | 20 - 90 min | >94% | [17] |
Experimental Protocols
Below are detailed methodologies for key N-Boc deprotection experiments.
Protocol 1: Standard Deprotection with TFA and Scavengers
This protocol is a general guideline for the deprotection of a Boc-protected compound containing a scavenger-requiring residue like tryptophan.
-
Preparation: Dissolve the Boc-protected compound (1.0 equiv.) in dichloromethane (DCM).
-
Scavenger Addition: Add an appropriate scavenger, such as triisopropylsilane (TIS) (5-10 equiv.).[1]
-
Deprotection: Cool the solution to 0°C and add an equal volume of trifluoroacetic acid (TFA) dropwise.[4]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 2 hours.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporation with toluene can help remove residual TFA.[7] The crude product can then be purified as required.
Protocol 2: Deprotection using HCl in Dioxane
This method is often considered a slightly milder alternative to TFA.
-
Preparation: Dissolve or suspend the Boc-protected amine (1.0 equiv.) in a 4M solution of HCl in 1,4-dioxane.[18]
-
Reaction: Stir the mixture at room temperature for 1 to 4 hours.[9]
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[18] Alternatively, the solvent can be removed under reduced pressure.[3]
Protocol 3: Thermal Deprotection in Water
This is an environmentally friendly method suitable for some substrates.
-
Preparation: Suspend the Boc-protected compound in water.
-
Reaction: Heat the mixture to reflux (~100°C). For many substrates, the reaction is complete in under an hour.[13]
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture and extract the product with a suitable organic solvent. Dry the combined organic layers and concentrate under reduced pressure.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of acid-catalyzed N-Boc deprotection and the role of scavengers in preventing side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. experts.arizona.edu [experts.arizona.edu]
- 9. benchchem.com [benchchem.com]
- 10. Lewis Acids - Wordpress [reagents.acsgcipr.org]
- 11. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Coupling Reactions with N-Boc-endo-3-aminotropane
Welcome to the technical support center for troubleshooting coupling reactions involving N-Boc-endo-3-aminotropane. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical solutions for successful amide bond formation.
Frequently Asked Questions (FAQs)
Q1: Why are coupling reactions with this compound challenging?
A1: this compound presents a combination of steric hindrance from the bulky Boc protecting group and the rigid bicyclic tropane skeleton. This can impede the approach of the activated carboxylic acid to the amine, leading to slower reaction kinetics and potentially lower yields compared to simpler primary amines.
Q2: What are the most common side reactions to watch out for?
A2: While specific side reactions for this compound are not extensively documented, general side reactions in amide coupling include:
-
Racemization: If coupling to a chiral carboxylic acid, the stereocenter may be susceptible to racemization, especially with longer reaction times or higher temperatures.
-
Urea formation: The amine can react with some carbodiimide coupling reagents (like EDC) to form a guanidine byproduct.
-
N-Acylurea formation: The O-acylisourea intermediate formed with carbodiimides can rearrange to a stable N-acylurea, which does not react further with the amine. This is more common in polar aprotic solvents like DMF.
Q3: Which coupling reagents are generally recommended for this type of sterically hindered amine?
A3: For sterically hindered amines like this compound, more potent coupling reagents are often required. Uronium or phosphonium salt-based reagents such as HATU, HBTU, and PyBOP are generally more effective than standard carbodiimides like DCC or EDC alone.
Q4: How can I monitor the progress of my coupling reaction?
A4: The most common methods for monitoring the reaction are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). A ninhydrin stain can be used with TLC to visualize the presence of the primary amine starting material. A negative ninhydrin test (the spot for the starting material disappears) is a good indicator of a complete reaction.
Troubleshooting Guide
Low yield or incomplete conversion is the most frequently encountered issue. The following guide provides a systematic approach to troubleshooting these problems.
Common Problems and Solutions
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Ineffective coupling reagent | Switch to a more potent coupling reagent like HATU, HBTU, or PyBOP. |
| Poor solubility of reactants | Try a different solvent or a solvent mixture (e.g., DMF, NMP, or DCM/DMF). | |
| Deactivated reagents | Ensure all reagents, especially the coupling agent and the carboxylic acid, are fresh and anhydrous. | |
| Steric hindrance | Increase the reaction temperature moderately (e.g., to 40-50 °C), but monitor for side reactions. Increase the excess of the carboxylic acid and coupling reagent. | |
| Presence of Starting Material | Incomplete reaction | Extend the reaction time. Perform a "double coupling" by adding a fresh portion of the activated carboxylic acid. |
| Insufficient activation | Ensure the pre-activation time for the carboxylic acid is adequate before adding the amine. | |
| Formation of Byproducts | Racemization of the carboxylic acid | Use a racemization-suppressing additive like HOBt or Oxyma. Lower the reaction temperature. |
| N-Acylurea formation (with carbodiimides) | Add HOBt or an equivalent additive. Consider switching to a uronium or phosphonium-based reagent. |
Troubleshooting Workflow Diagram
Caption: A stepwise workflow for troubleshooting low coupling yields.
Quantitative Data Summary
| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time (h) | Typical Yield (%) | Notes |
| EDC | HOBt | DIPEA | DMF or DCM | 4 - 24 | 70 - 90 | A cost-effective and widely used method. The urea byproduct can sometimes complicate purification. |
| DCC | DMAP (cat.) | - | DCM | 12 - 24 | 75 - 95 | High yielding, but the dicyclohexylurea (DCU) byproduct is insoluble in many organic solvents and requires filtration. |
| HATU | None | DIPEA | DMF | 1 - 6 | 85 - 98 | Highly efficient and rapid, often preferred for sterically hindered substrates. Minimizes racemization. |
| HBTU | HOBt | DIPEA | DMF | 2 - 8 | 80 - 95 | Very efficient with low racemization, especially with HOBt addition. |
| PyBOP | None | DIPEA | DMF | 2 - 8 | 80 - 95 | Effective coupling reagent, but produces carcinogenic HMPA as a byproduct. Use with caution. |
Yields are illustrative and can vary significantly based on the specific carboxylic acid substrate, reaction scale, and purification method.
Experimental Protocols
The following are representative protocols for the coupling of a generic carboxylic acid (R-COOH) with this compound. These should be optimized for the specific substrates being used.
General Experimental Workflow Diagram
Caption: General experimental workflow for amide coupling reactions.
Protocol 1: Coupling using HATU
This protocol is recommended for sterically hindered or challenging couplings.
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in an anhydrous aprotic solvent such as DMF.
-
Activation: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.
-
Coupling: Add this compound (1.1-1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress using TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Coupling using EDC/HOBt
This is a cost-effective method suitable for many standard couplings.
-
Preparation: To a solution of the carboxylic acid (1.0 eq), HOBt (1.2 eq), and this compound (1.1 eq) in anhydrous DCM or DMF, add DIPEA (2.0 eq).
-
Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with water and extract with ethyl acetate or DCM. Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Case Study: Synthesis of a Quinolinone-Carboxamide Derivative
The following protocol is adapted from patent literature (US 7,728,006 B2) and describes the coupling of this compound with a carboxylic acid via an activated ester.
-
Activation of the Carboxylic Acid: The carboxylic acid can be converted to an activated ester, such as an N-hydroxysuccinimide (NHS) ester, prior to reaction with the amine. This is typically achieved by reacting the carboxylic acid with NHS in the presence of a coupling agent like EDC or DCC.
-
Coupling Reaction: The isolated activated ester is then dissolved in a suitable solvent (e.g., DMF or DCM), and this compound is added. The reaction is typically stirred at room temperature until completion.
-
Workup and Purification: The reaction mixture is subjected to a standard aqueous workup, and the crude product is purified by chromatography to yield the desired amide.
This method avoids the direct exposure of the potentially sensitive this compound to the coupling agent and can sometimes lead to cleaner reactions.
stability and storage conditions for N-Boc-endo-3-aminotropane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of N-Boc-endo-3-aminotropane, along with troubleshooting guides for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term stability, this compound, a white to off-white solid, should be stored at 2–8 °C under an inert atmosphere such as nitrogen or argon.[1] While some suppliers may indicate room temperature storage is acceptable for short periods, refrigerated conditions are optimal for minimizing potential degradation over time.
Q2: How stable is the Boc protecting group on this compound?
A2: The tert-butyloxycarbonyl (Boc) protecting group is known to be labile under acidic conditions.[2] Exposure to strong acids, and even some mild acids over prolonged periods, can lead to the cleavage of the Boc group, yielding the free amine. The Boc group is generally stable to basic conditions and most nucleophiles.[3][4]
Q3: Can I handle this compound on the benchtop in a standard laboratory environment?
A3: For short-duration procedures such as weighing and preparing solutions, handling this compound on a standard laboratory bench is generally acceptable. However, to minimize exposure to atmospheric moisture and light, it is recommended to work efficiently and return the compound to its proper storage conditions promptly. For extended manipulations, working in a glovebox or under a stream of inert gas is advisable.
Q4: What are the likely degradation pathways for this compound?
A4: The primary degradation pathway of concern is the acid-catalyzed hydrolysis of the Boc group. Other potential degradation pathways, although less common under proper storage conditions, could include oxidation of the amine functionality within the tropane ring structure. The tropane alkaloid core itself is relatively stable.[5]
Q5: How can I assess the purity of my this compound sample?
A5: The purity of this compound can be effectively assessed using High-Performance Liquid Chromatography (HPLC) with UV detection. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for confirming the structure and identifying impurities.
Troubleshooting Guide
This guide addresses specific issues that users may encounter during their experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| Unexpected reaction byproducts or low yield | Purity of this compound may be compromised. | 1. Verify the purity of your starting material using HPLC or NMR. 2. If impurities are detected, consider purification by recrystallization or column chromatography. |
| Compound appears discolored (e.g., yellow or brown) | Potential degradation due to improper storage or handling. | 1. Review storage conditions. Ensure the compound is stored at 2-8°C under an inert atmosphere and protected from light. 2. Perform a purity check (HPLC or NMR) to identify any degradation products. |
| Inconsistent results between experiments | Variability in the stability of the compound in different solvent systems or reaction conditions. | 1. Ensure consistent solvent quality and pH. 2. If using acidic reagents, be mindful of potential Boc deprotection. Consider using a milder acid or shorter reaction times. 3. Perform a stability check of the compound in your specific reaction solvent if it will be in solution for an extended period. |
| Loss of Boc group during a reaction that should not cleave it | Unintentionally acidic conditions in the reaction mixture. | 1. Check the pH of all reagents and the reaction mixture. 2. Some reagents, even if not strong acids, can create a locally acidic environment. Consider adding a non-nucleophilic base to buffer the reaction. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound via HPLC
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or methanol.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize each aliquot with an equivalent amount of 0.1 M NaOH and dilute with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at various time points (e.g., 1, 2, 4, 8 hours).
-
Neutralize each aliquot with an equivalent amount of 0.1 M HCl and dilute with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Store the solution at room temperature, protected from light.
-
Withdraw aliquots at various time points (e.g., 2, 6, 12, 24 hours) and dilute with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a petri dish.
-
Expose it to dry heat at 80°C in an oven.
-
At various time points (e.g., 24, 48, 72 hours), withdraw a sample, dissolve it in a suitable solvent, and dilute to a final concentration of approximately 100 µg/mL for HPLC analysis.
-
-
Photostability:
-
Expose a solution of this compound (e.g., 100 µg/mL in the mobile phase) to a calibrated light source (e.g., ICH option 1 or 2).
-
Keep a control sample in the dark under the same temperature conditions.
-
After the exposure period, analyze both the exposed and control samples by HPLC.
-
3. HPLC Analysis:
-
A stability-indicating HPLC method should be used. A general starting point could be a C18 reverse-phase column with a gradient elution of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid). The UV detection wavelength should be optimized, but a starting point could be around 210 nm.
-
The method should be able to separate the intact this compound from any degradation products.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Experimental workflow for stability assessment.
References
- 1. Oxidation of Amines by Flavoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. scispace.com [scispace.com]
- 5. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reactions with N-Boc-endo-3-aminotropane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Boc-endo-3-aminotropane. The unique bicyclic structure of the tropane skeleton, combined with the bulky tert-butyloxycarbonyl (Boc) protecting group, can introduce significant steric hindrance, leading to challenges in achieving high yields and purity in subsequent reactions. This guide offers practical advice to overcome these common issues.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with this compound challenging?
The primary challenge arises from steric hindrance. The rigid, bicyclic tropane core restricts access to the endo-amino group. The bulky N-Boc protecting group further shields the nitrogen of the tropane ring, though it is the reactivity of the 3-amino group that is the focus of this guide. This steric congestion can impede the approach of reagents, leading to slow reaction rates, incomplete conversions, and lower yields.
Q2: Which types of reactions are most affected by steric hindrance in this molecule?
N-acylation and N-alkylation reactions of the 3-amino group are particularly sensitive to steric effects. The success of these reactions is highly dependent on the steric bulk of the acylating or alkylating agent and the choice of coupling reagents and reaction conditions.
Q3: Are there general strategies to improve reaction outcomes?
Yes, several general strategies can be employed:
-
Choice of Reagents: Utilize more reactive coupling reagents for acylations or more potent alkylating agents.
-
Reaction Conditions: Increasing the reaction temperature can provide the necessary activation energy to overcome steric barriers. However, this must be done cautiously to avoid side reactions. Extended reaction times are also frequently necessary.
-
Solvent Selection: The choice of solvent can influence the conformation of the substrate and reagents, potentially improving accessibility to the reactive site. Aprotic polar solvents like DMF or NMP are often good choices.
Q4: When should I consider using a different protecting group strategy?
If optimizing reaction conditions for this compound consistently results in low yields or intractable purification, it may be beneficial to consider a smaller N-protecting group on the tropane nitrogen for the initial synthesis, if the desired final product allows for it. However, for many applications, the Boc group is essential for subsequent synthetic steps.
Troubleshooting Guides
Issue 1: Low Yield in N-Acylation Reactions
Symptoms:
-
Incomplete consumption of this compound.
-
Low yield of the desired N-acyl product.
-
Presence of unreacted starting material and/or side products after purification.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low N-acylation yield.
Detailed Steps:
-
Evaluate Coupling Reagent: Standard carbodiimide coupling agents like EDC/NHS may be insufficient to overcome the steric hindrance.[1] Uronium/aminium salts such as HATU and HBTU, or phosphonium salts like PyBOP, are generally more reactive and effective for sterically demanding couplings.[2][3] HATU is often considered superior to HBTU for hindered systems as it forms a more reactive intermediate ester.[2][3]
-
Optimize Reaction Temperature: If using a more potent coupling reagent still results in low yield, consider gently heating the reaction. An increase to 40-60 °C can often provide enough energy to overcome the activation barrier. Monitor the reaction closely by TLC or LC-MS to check for the formation of degradation products.
-
Extend Reaction Time: Sterically hindered reactions are often slow. Extending the reaction time to 12 or even 24 hours can allow the reaction to proceed to completion.
-
Consider a Double Coupling: If the reaction remains incomplete, after the initial coupling time, the reaction mixture can be filtered and the substrate can be subjected to a second, fresh batch of reagents.
Issue 2: Low Yield in N-Alkylation Reactions
Symptoms:
-
Poor conversion of this compound.
-
Formation of quaternary ammonium salts (over-alkylation), though less common with the secondary amine of the tropane ring itself.
-
Recovery of unreacted starting material.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low N-alkylation yield.
Detailed Steps:
-
Assess the Alkylating Agent: For a given alkyl group, the reactivity of the leaving group is critical. Alkyl iodides and triflates are more reactive than bromides and chlorides and may be necessary for successful alkylation.
-
Choice of Base: A strong, non-nucleophilic, and sterically hindered base such as N,N-diisopropylethylamine (DIPEA) is often a good choice. It can effectively deprotonate the amine without competing as a nucleophile.
-
Increase Reaction Temperature: Higher temperatures are often required for the alkylation of sterically hindered amines. Solvents with higher boiling points, such as DMF or DMSO, may be necessary to achieve the required temperatures.
-
Consider Alternative Methods: If direct alkylation is unsuccessful, reductive amination with the corresponding aldehyde or ketone can be a highly effective alternative.
Data Presentation
The following tables provide illustrative data for common reactions, compiled from literature on sterically hindered amines and tropane analogs. Note that actual yields may vary depending on the specific substrate and precise reaction conditions.
Table 1: Comparison of Coupling Reagents for N-Acylation with a Hindered Carboxylic Acid
| Coupling Reagent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| EDC/NHS | DIPEA | DCM | 25 | 24 | 20-40 |
| HBTU | DIPEA | DMF | 25 | 12 | 60-75 |
| HATU | DIPEA | DMF | 25 | 12 | 75-90 |
| PyBOP | DIPEA | DMF | 25 | 12 | 70-85 |
| HATU | DIPEA | DMF | 50 | 8 | >90 |
Table 2: Comparison of Conditions for N-Alkylation with a Bulky Alkyl Bromide
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| R-Br | K₂CO₃ | ACN | 80 | 24 | 30-50 |
| R-Br | DIPEA | DMF | 80 | 24 | 50-70 |
| R-I | DIPEA | DMF | 80 | 18 | 70-85 |
| R-OTf | DIPEA | DCM | 25 | 12 | >90 |
| R-CHO (Reductive Amination) | NaBH(OAc)₃ | DCE | 25 | 12 | >95 |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation using HATU
-
Reagent Preparation: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) and the carboxylic acid (1.1 eq.) in anhydrous DMF.
-
Addition of Base: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq.) to the solution.
-
Activation: In a separate flask, dissolve HATU (1.2 eq.) in anhydrous DMF. Add this solution to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS. If the reaction is sluggish after 4-6 hours, consider heating to 40-50 °C.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for N-Alkylation via Reductive Amination
-
Reaction Setup: In a flask, dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.2 eq.) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) to the mixture in portions.
-
Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Mandatory Visualization
Experimental Workflow for N-Acylation
Caption: A typical experimental workflow for the N-acylation of this compound.
Logical Relationships in Troubleshooting
Caption: Logical relationships between the problem of low yield and potential solutions.
References
Technical Support Center: N-Boc-endo-3-aminotropane Synthesis
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of N-Boc-endo-3-aminotropane.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Issue 1: Incomplete reaction with significant starting material remaining.
| Question | Answer |
| My TLC and HPLC analyses show a large amount of unreacted endo-3-aminotropane. What could be the cause? | This is a common issue that can stem from several factors related to the reaction conditions or reagent quality. |
| What are the first steps I should take to troubleshoot this? | 1. Verify Reagent Quality: Ensure that the di-tert-butyl dicarbonate (Boc₂O) is fresh and has not degraded. Old Boc₂O can lead to lower yields.2. Increase Reagent Stoichiometry: A slight excess of Boc₂O (e.g., 1.1 to 1.5 equivalents) can drive the reaction to completion.3. Optimize Reaction Time and Temperature: The reaction is typically stirred for several hours at room temperature.[1] If the reaction is slow, consider extending the reaction time or gently warming the mixture.4. Solvent Considerations: The synthesis is often performed in solvents like methanol.[1] Ensure your starting material is fully dissolved. |
| Could the presence of water be an issue? | Yes, while some protocols for Boc protection are performed in aqueous conditions, excess water can hydrolyze the Boc anhydride. Ensure your solvents are appropriately dried if using an anhydrous procedure. |
Issue 2: Presence of an unexpected stereoisomer in the final product.
| Question | Answer |
| My NMR analysis indicates the presence of the N-Boc-exo-3-aminotropane isomer. How can this be? | The most likely source of the exo isomer is contamination in your starting material, endo-3-aminotropane. The differentiation and quantification of endo and exo isomers are routinely achieved using modern analytical techniques like ¹H-NMR spectroscopy.[2] |
| How can I confirm the presence of the exo isomer? | ¹H-NMR is a powerful tool for distinguishing between these isomers. The spatial orientation of the protons on the tropane skeleton, particularly the proton at C3, results in distinct chemical shifts and coupling constants for the endo and exo isomers.[2] |
| What is the best way to remove the exo isomer? | It is often easier to purify the starting amine before the reaction. However, if the Boc-protected mixture is already prepared, separation can be achieved by column chromatography on silica gel. The polarity difference between the endo and exo isomers is usually sufficient for separation. |
Issue 3: Formation of a higher molecular weight byproduct.
| Question | Answer |
| Mass spectrometry shows a peak that is 100 amu higher than my expected product. What is this impurity? | This is characteristic of the formation of a di-Boc species, where a second Boc group has been added to the tropane nitrogen, in addition to the primary amine. |
| What reaction conditions favor the formation of this di-Boc impurity? | The use of a strong base and a large excess of Boc₂O can promote the formation of this byproduct. |
| How can I prevent the formation of the di-Boc impurity? | - Use a stoichiometric amount of Boc₂O or only a slight excess.- Perform the reaction under neutral or mildly basic conditions. The reaction can often proceed without an added base.[3] |
Issue 4: Loss of the Boc group during workup or storage.
| Question | Answer |
| My product appears pure after the initial reaction, but I see the starting amine reappear after purification or storage. Why is this happening? | The Boc protecting group is sensitive to acidic conditions.[4] Exposure to strong acids during the workup (e.g., an acidic wash) or storage in a non-neutral environment can cause deprotection. |
| What is the correct workup procedure to avoid deprotection? | Use a mild basic wash, such as with a saturated sodium bicarbonate solution, to neutralize any acids. Avoid strong acids entirely. |
| How should I store the final product? | Store this compound in a cool, dry place, preferably under an inert atmosphere (nitrogen or argon) at 2–8 °C to ensure its stability.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities include:
-
Unreacted endo-3-aminotropane
-
N-Boc-exo-3-aminotropane (from impure starting material)
-
Di-Boc-protected product
-
Byproducts from the degradation of Boc anhydride, such as tert-butanol.
Q2: Which analytical techniques are essential for purity assessment?
A2: A combination of techniques is recommended for a comprehensive analysis:
-
Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress and preliminary purity checks.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity and detection of minor impurities.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and identification of stereoisomers.[6]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify byproducts with different masses.[6]
Q3: What is a typical yield for the Boc protection of endo-3-aminotropane?
A3: Yields can vary depending on the scale and purity of the starting materials, but well-optimized procedures can achieve yields in the range of 85-95%.
Q4: Can I use a different base for the reaction?
A4: While bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used, they can also promote side reactions. The reaction often proceeds efficiently without any added base, which can lead to a cleaner product profile.[3]
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Reaction Monitoring
-
Plate: Silica gel 60 F₂₅₄
-
Mobile Phase: A mixture of dichloromethane and methanol (e.g., 95:5 or 90:10 v/v) or ethyl acetate and hexanes (e.g., 30:70 v/v). The optimal ratio may need to be determined experimentally.
-
Sample Preparation: Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: On the TLC plate, spot the starting material (endo-3-aminotropane), a co-spot (starting material and reaction mixture), and the reaction mixture.
-
Development: Place the plate in a developing chamber saturated with the mobile phase.
-
Visualization: After the solvent front has reached the top of the plate, remove it and visualize the spots under a UV lamp (254 nm) and/or by staining with a potassium permanganate or ninhydrin solution. The product should be a new, less polar spot than the starting amine.
Protocol 2: General Procedure for HPLC Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of B, and gradually increase it over 15-20 minutes. For example, 5% to 95% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent and filter through a 0.45 µm syringe filter.[6]
Quantitative Data Summary
| Parameter | Typical Value | Analytical Method |
| Purity of Final Product | >95% | HPLC[2] |
| Typical Yield | 85-95% | Gravimetric |
| Limit of Detection (LOD) for exo isomer | ~0.1% | HPLC |
| ¹H NMR Chemical Shift for Boc group | ~1.4 ppm (singlet, 9H) | ¹H NMR |
Visualizations
Caption: Workflow for impurity identification in this compound synthesis.
Caption: Troubleshooting decision tree for common synthesis issues.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound | 207405-68-3; 744183-20-8 | Benchchem [benchchem.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 207405-68-3 [amp.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Endo- and Exo-3-Aminotropane Isomers in Biological Assays
In the realm of medicinal chemistry and drug development, the spatial arrangement of atoms within a molecule, or stereochemistry, plays a pivotal role in its biological activity. The tropane alkaloid scaffold, a bicyclic amine structure, is a common motif in a variety of pharmacologically active compounds. Within this class, the orientation of substituents can drastically alter a molecule's interaction with biological targets. This guide provides a comparative analysis of two stereoisomers, endo- and exo-3-aminotropane, and their derivatives, focusing on their performance in biological assays.
While direct comparative biological data for the parent endo- and exo-3-aminotropane is not extensively available in the public domain, studies on their derivatives, particularly N-substituted analogs, provide valuable insights into the stereochemical requirements of various receptors and transporters.
Impact of Stereochemistry on Receptor Binding Affinity
The orientation of the amino group at the 3-position of the tropane ring (endo vs. exo) can significantly influence the binding affinity of its derivatives to specific biological targets. Research into N-substituted 3-aminotropane analogs has demonstrated that this stereochemical difference can lead to substantial variations in potency.
For instance, in studies of tropane derivatives targeting the dopamine transporter (DAT), the stereochemistry at the 3-position is a critical determinant of binding affinity. While specific data comparing N-acyl derivatives of both endo- and exo-3-aminotropane is limited, the general principles of stereoselectivity in drug-receptor interactions suggest that one isomer will likely exhibit a higher affinity due to a more favorable orientation within the binding pocket of the target protein.
Experimental Protocols
To determine the binding affinities of these compounds, radioligand binding assays are commonly employed. Below is a generalized protocol for a competitive radioligand binding assay, a standard method used to characterize the interaction of new compounds with a specific receptor or transporter.
Radioligand Binding Assay for Dopamine Transporter (DAT)
Objective: To determine the inhibitory constant (Kᵢ) of endo- and exo-3-aminotropane derivatives for the dopamine transporter.
Materials:
-
Cell membranes prepared from cells expressing the human dopamine transporter (hDAT).
-
Radioligand: [³H]WIN 35,428 (a well-characterized DAT ligand).
-
Test compounds: Endo- and exo-3-aminotropane derivatives at various concentrations.
-
Incubation buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.
-
Non-specific binding control: A high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909).
-
Glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, [³H]WIN 35,428, and varying concentrations of the test compound or the non-specific binding control. The total assay volume is brought to a final volume (e.g., 250 µL) with incubation buffer.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold incubation buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Visualizing Experimental Workflow and Signaling Pathways
To better understand the processes involved in evaluating these compounds, graphical representations are useful.
The interaction of these compounds with their target, such as the dopamine transporter, modulates downstream signaling. The following diagram illustrates a simplified dopamine signaling pathway.
Conclusion
The stereochemical orientation of the 3-amino group in tropane derivatives is a critical factor influencing their biological activity. While comprehensive, direct comparative data for endo- and exo-3-aminotropane remains to be fully elucidated in publicly accessible literature, the principles of stereoselectivity strongly suggest that one isomer will consistently demonstrate superior affinity and/or efficacy for a given biological target. The experimental protocols and conceptual diagrams provided herein offer a framework for researchers to conduct and understand the evaluation of these and similar compounds, ultimately aiding in the design of more potent and selective therapeutic agents. Further studies directly comparing the biological profiles of endo- and exo-3-aminotropane and their simple derivatives are warranted to provide a clearer understanding of their structure-activity relationships.
Comparative Analysis of N-Boc-endo-3-aminotropane Derivatives as Monoamine Transporter Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for evaluating the structure-activity relationship (SAR) of N-Boc-endo-3-aminotropane derivatives as potential monoamine transporter inhibitors. Due to the limited availability of comprehensive, publicly accessible quantitative data for a diverse series of these specific derivatives, this guide presents a representative analysis based on structurally related tropane analogues and outlines the requisite experimental protocols for generating such comparative data.
Monoamine transporters (MATs), including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are crucial for regulating neurotransmission and are significant targets for the treatment of various neuropsychiatric disorders.[1] The tropane scaffold, a rigid bicyclic amine structure, is a well-established pharmacophore for potent MAT inhibitors.[2] this compound serves as a versatile synthetic intermediate, allowing for systematic modifications to explore the SAR and optimize potency and selectivity for DAT, NET, and SERT.
Structure-Activity Relationship (SAR) of Tropane-Based Monoamine Transporter Inhibitors
-
Substituents at the 3-position: The nature of the substituent at the 3-position of the tropane ring is a primary determinant of activity and selectivity. For instance, in many 3-phenyltropane analogues, the substituent on the phenyl ring can significantly influence affinity for DAT, NET, and SERT.[2]
-
Substituents at the 2-position: Modifications at the 2-position of the tropane ring can also modulate activity. For example, the replacement of a 2β-carbomethoxy group with a 2β-aryl group in some 3-aryltropanes has been shown to yield compounds with potent DAT affinity and high selectivity over NET and SERT.[3]
-
N-Substitution: The substituent on the tropane nitrogen (N-8 position) plays a critical role in determining the pharmacological profile. While the Boc (tert-butoxycarbonyl) group in this compound serves as a protecting group in synthesis, modifications at this position in the final compounds can dramatically alter their interaction with monoamine transporters.
Data Presentation: A Representative Comparison
To facilitate the comparison of novel this compound derivatives, quantitative data on their inhibitory activity at DAT, NET, and SERT should be systematically tabulated. The following table is a representative example of how such data would be presented, showcasing hypothetical compounds to illustrate the structure and the corresponding in vitro activity (Ki values in nM).
| Compound ID | R-Group (Modification on the 3-amino group) | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | DAT/NET Selectivity | DAT/SERT Selectivity |
| Hypothetical-1 | Benzoyl | 50 | 250 | 1000 | 5 | 20 |
| Hypothetical-2 | 4-Chlorobenzoyl | 30 | 150 | 800 | 5 | 26.7 |
| Hypothetical-3 | Phenylacetyl | 80 | 400 | 1200 | 5 | 15 |
| Hypothetical-4 | 4-Methoxyphenylacetyl | 75 | 350 | 1100 | 4.7 | 14.7 |
| Hypothetical-5 | Cinnamoyl | 120 | 600 | 1500 | 5 | 12.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
The generation of reliable and comparable data is contingent on the use of standardized and well-defined experimental protocols. The following are detailed methodologies for key in vitro assays used to characterize the interaction of this compound derivatives with monoamine transporters.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of a test compound for a specific transporter by measuring its ability to displace a known radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of test compounds for DAT, NET, and SERT.
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT.
-
Radioligands: [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT.
-
Non-specific binding inhibitors: 10 µM benztropine for DAT, 10 µM desipramine for NET, and 10 µM fluoxetine for SERT.
-
Assay buffer (e.g., phosphate-buffered saline with 0.1% BSA).
-
Test compounds (this compound derivatives) at various concentrations.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Cell Preparation: Culture HEK293 cells expressing the target transporter to confluency. On the day of the assay, harvest the cells and prepare a membrane fraction by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and the test compound at varying concentrations. For determining non-specific binding, add the corresponding non-specific inhibitor instead of the test compound.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Monoamine Uptake Assays
Neurotransmitter uptake assays measure the ability of a test compound to inhibit the transport of a radiolabeled monoamine substrate into cells expressing the corresponding transporter.
Objective: To determine the IC50 values of test compounds for the inhibition of dopamine, norepinephrine, and serotonin uptake.
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT.
-
Radiolabeled substrates: [³H]dopamine for DAT, [³H]norepinephrine for NET, and [³H]serotonin for SERT.
-
Non-specific uptake inhibitors: 10 µM benztropine for DAT, 10 µM desipramine for NET, and 10 µM fluoxetine for SERT.
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Test compounds at various concentrations.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with either assay buffer alone (for total uptake), the test compound at varying concentrations, or the non-specific uptake inhibitor (for non-specific uptake) for a specified time (e.g., 10-20 minutes) at 37°C.
-
Initiation of Uptake: Add the radiolabeled substrate to each well to initiate the uptake reaction. Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Termination of Uptake: Rapidly terminate the uptake by aspirating the medium and washing the cells with ice-cold assay buffer.
-
Cell Lysis and Quantification: Lyse the cells with a suitable lysis buffer. Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Determine the IC50 value of the test compound by non-linear regression analysis of the concentration-response curve.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
Caption: Monoamine neurotransmission and the site of action for reuptake inhibitors.
References
A Comparative Guide to the Biological Activity of N-Boc-endo-3-aminotropane Analogs
For Researchers, Scientists, and Drug Development Professionals
N-Boc-endo-3-aminotropane serves as a versatile scaffold in medicinal chemistry, primarily utilized in the synthesis of potent and selective ligands for various biological targets. The rigid tropane core allows for precise spatial orientation of functional groups, making it a privileged structure in drug discovery. This guide provides a comparative analysis of the biological activities of N-substituted analogs derived from the endo-3-aminotropane core, with a focus on two key areas: C-C chemokine receptor type 5 (CCR5) antagonism for anti-HIV therapy and modulation of central nervous system (CNS) targets such as the dopamine (DAT) and serotonin (SERT) transporters.
I. Comparative Biological Activity Data
The biological activity of N-substituted endo-3-aminotropane analogs is highly dependent on the nature of the substituent at the nitrogen atom. The following tables summarize quantitative data for two distinct classes of these analogs.
CCR5 Receptor Antagonists
Tropane-based derivatives have been investigated as potent CCR5 antagonists, a clinically validated target for anti-HIV-1 therapy. The following data, adapted from structure-based design studies, showcases the anti-HIV-1 activity of a series of novel tropane derivatives.
| Compound ID | R Group (Substitution on Tropane Nitrogen) | HIV-1 Strain NL4-3 IC50 (nM) | HIV-1 Strain Ba-L IC50 (nM) | HIV-1 Strain ADA IC50 (nM) |
| 6 | 4-(trifluoromethyl)phenylacetyl | 1.8 ± 0.3 | 2.5 ± 0.4 | 3.1 ± 0.5 |
| 7 | 4-chlorophenylacetyl | 2.2 ± 0.2 | 3.1 ± 0.6 | 4.0 ± 0.7 |
| 8 | 4-fluorophenylacetyl | 1.5 ± 0.1 | 2.1 ± 0.3 | 2.8 ± 0.4 |
| 15 | 3-(trifluoromethyl)phenylacetyl | 3.5 ± 0.6 | 4.8 ± 0.9 | 5.9 ± 1.1 |
| 16 | 3-chlorophenylacetyl | 4.1 ± 0.5 | 5.7 ± 1.0 | 6.8 ± 1.3 |
| 25 | 1-acetyl-4-phenylpiperidine-4-carbonyl | 0.9 ± 0.1 | 1.3 ± 0.2 | 1.7 ± 0.3 |
| 26 | 1-propionyl-4-phenylpiperidine-4-carbonyl | 0.8 ± 0.1 | 1.1 ± 0.1 | 1.5 ± 0.2 |
| Maraviroc | (Reference Drug) | 1.1 ± 0.2 | 1.6 ± 0.3 | 2.0 ± 0.4 |
Data presented as mean ± standard deviation.
Dopamine and Serotonin Transporter Ligands
N-substitution on the tropane scaffold also profoundly influences binding affinity for monoamine transporters in the CNS. The following table presents binding affinities (Ki) for a series of N-substituted 3α-[bis(4'-fluorophenyl)methoxy]tropane analogs, which share the core tropane structure.
| Compound ID | N-Substituent | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |
| 7a | n-propyl | 25.3 | >10,000 | 2,340 |
| 7b | n-butyl | 15.8 | >10,000 | 1,890 |
| 7c | n-pentyl | 12.1 | 8,760 | 1,550 |
| 8a | allyl | 31.9 | >10,000 | 3,120 |
| 8d | benzyl | 82.2 | >10,000 | 4,560 |
| 10a | 2-aminoethyl | 45.6 | 9,870 | 5,320 |
| 10c | 4-aminobutyl | 28.9 | >10,000 | 4,110 |
| Cocaine | (Reference) | 250 | 310 | 490 |
Ki values represent the concentration of the compound required to inhibit 50% of radioligand binding.
II. Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Anti-HIV-1 Activity Assay (TZM-bl Cell Line)
This assay quantifies the ability of a compound to inhibit HIV-1 entry into target cells.
Materials:
-
TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4, with integrated Tat-responsive luciferase and β-galactosidase reporter genes)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
HIV-1 viral stocks (e.g., NL4-3, Ba-L, ADA)
-
Test compounds (this compound analogs)
-
Luciferase assay reagent
-
96-well microplates
-
Luminometer
Procedure:
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Pre-incubate the cells with the test compounds for 1 hour at 37°C.
-
Add a predetermined amount of HIV-1 virus to each well.
-
Incubate the plates for 48 hours at 37°C.
-
Remove the culture medium and lyse the cells.
-
Add luciferase assay reagent to each well and measure the luminescence using a luminometer.
-
Calculate the 50% inhibitory concentration (IC50) by non-linear regression analysis of the dose-response curves.
Monoamine Transporter Binding Assays
These assays determine the affinity of compounds for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters using radioligand displacement.
Materials:
-
Rat striatal (for DAT) or cortical (for SERT and NET) tissue homogenates
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]citalopram (for SERT), [³H]nisoxetine (for NET)
-
Non-specific binding inhibitors (e.g., 10 µM cocaine for DAT, 1 µM fluoxetine for SERT, 1 µM desipramine for NET)
-
Test compounds (this compound analogs)
-
Scintillation buffer and vials
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare assay tubes containing buffer, radioligand, and either vehicle, non-specific binding inhibitor, or a range of concentrations of the test compound.
-
Add the tissue homogenate to initiate the binding reaction.
-
Incubate the tubes at a specified temperature and duration (e.g., 2 hours at 4°C).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation buffer.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
III. Visualizations
The following diagrams illustrate key concepts related to the biological activity of this compound analogs.
Caption: CCR5 antagonism by tropane analogs blocks HIV-1 entry.
Caption: General workflow for synthesis and evaluation of analogs.
A Comparative Guide to the Validation of N-Boc-endo-3-aminotropane as a Versatile Drug Scaffold
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N-Boc-endo-3-aminotropane as a drug scaffold, particularly for the development of monoamine transporter inhibitors. Its performance is evaluated against established alternative scaffolds, supported by experimental data from peer-reviewed studies. Detailed experimental protocols and visual diagrams of signaling pathways and workflows are included to facilitate practical application in a research setting.
Introduction to this compound
This compound is a tropane derivative that serves as a versatile building block in medicinal chemistry.[1] The tropane skeleton, a bicyclic amine, is a privileged scaffold found in numerous naturally occurring alkaloids with potent physiological effects. The endo configuration of the amino group and the Boc protecting group make it a valuable intermediate for synthesizing diverse libraries of compounds.[1] This scaffold has been particularly explored for its potential in developing ligands for monoamine transporters (MATs), which include the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[2][3] These transporters are critical targets for therapeutic agents aimed at treating various neuropsychiatric disorders such as depression, anxiety, and attention-deficit hyperactivity disorder (ADHD).[4]
Comparative Analysis of Drug Scaffolds for Monoamine Transporter Inhibition
The effectiveness of a drug scaffold is determined by the affinity and selectivity of its derivatives for the biological target. Below is a comparison of this compound-derived compounds with other established scaffolds targeting monoamine transporters.
Data Presentation: Inhibitory Potency of Various Scaffolds
The following table summarizes the in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) of representative compounds from different scaffolds at the dopamine, serotonin, and norepinephrine transporters.
| Scaffold Class | Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | DAT IC50 (nM) | SERT IC50 (nM) | NET IC50 (nM) |
| Tropane Analog | N-(4-phenyl-n-butyl)-3α-(bis[4-fluorophenyl]methoxy)tropane | 12-50 | - | - | High | - | - |
| Tropane Analog | (+/-)-6 (4'-Cl analogue) | 12.6 | - | - | 1.5-2.5 | - | - |
| Tropane Analog | (+/-)-5 (4'-F analogue) | 2.94 | - | - | 1.5-2.5 | - | - |
| Piperidine | Vanoxerine (GBR12909) | - | - | - | - | - | - |
| Phenylpiperidine | Paroxetine | - | - | - | - | - | - |
| Arylpiperazine | Amitifadine | 213 | 99 | 262 | 96 | 12 | 23 |
| Cathinone | Methedrone | - | - | - | - | - | - |
| Cathinone | 4-MEC | - | - | - | - | - | - |
Note: Data is compiled from multiple sources.[2][3][5][6] Direct comparison should be made with caution due to variations in experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and validation.
1. Radioligand Binding Assay for Monoamine Transporters
This assay determines the binding affinity (Ki) of a test compound to a specific transporter.
-
Materials:
-
HEK293 cells stably expressing human DAT, SERT, or NET.
-
Cell membrane preparations from these cells.
-
Radioligands: [³H]-WIN 35,428 for DAT, [³H]-Citalopram for SERT, [³H]-Nisoxetine for NET.[5]
-
Test compounds (e.g., this compound derivatives).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare cell membranes by homogenization and centrifugation of cultured HEK293 cells expressing the target transporter.
-
In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the IC50 value (concentration of test compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.[5]
-
2. Synaptosomal Uptake Inhibition Assay
This assay measures the functional inhibition of neurotransmitter uptake by a test compound.
-
Materials:
-
Rodent brain tissue (e.g., striatum for DAT, cortex for SERT and NET).
-
Synaptosome isolation buffer (e.g., sucrose buffer).
-
Radiolabeled neurotransmitters: [³H]-dopamine, [³H]-serotonin, [³H]-norepinephrine.
-
Test compounds.
-
Krebs-Ringer-HEPES (KRH) buffer.
-
Cell harvester and glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Isolate synaptosomes from fresh or frozen rodent brain tissue by homogenization and differential centrifugation.[7]
-
Determine the protein concentration of the synaptosomal preparation.
-
In a 96-well plate, pre-incubate the synaptosomes with varying concentrations of the test compound or vehicle at 37°C.[7]
-
Initiate the uptake reaction by adding the radiolabeled neurotransmitter.
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value by determining the concentration of the test compound that reduces the specific uptake of the radiolabeled neurotransmitter by 50%.[7]
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways associated with the dopamine and serotonin transporters, which are primary targets for compounds derived from the this compound scaffold.
Experimental Workflows
The following diagrams outline the workflows for the described experimental protocols.
References
- 1. Buy this compound | 744183-20-8 [smolecule.com]
- 2. Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship studies on a novel series of (S)-2beta-substituted 3alpha-[bis(4-fluoro- or 4-chlorophenyl)methoxy]tropane analogues for in vivo investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Monoamine transporter and receptor interaction profiles of a new series of designer cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of Bicyclic Amines in Modern Drug Design
For Researchers, Scientists, and Drug Development Professionals
The incorporation of bicyclic amine scaffolds is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. Their inherent three-dimensional structures offer a range of benefits, including improved metabolic stability, receptor affinity, and selectivity by providing rigid frameworks that lock in desired conformations and explore chemical space more effectively than their linear or monocyclic counterparts. This guide provides a comparative analysis of key bicyclic amine scaffolds, supported by experimental data, to aid in the selection of appropriate moieties for drug design.
Physicochemical and Pharmacokinetic Properties: A Comparative Overview
The choice of a bicyclic amine scaffold can significantly impact a molecule's fundamental properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize key quantitative data for a selection of commonly employed bicyclic amines.
Table 1: Comparative Physicochemical Properties of Bicyclic Amine Scaffolds
| Bicyclic Amine Scaffold | Structure | pKa | cLogP | Reference |
| Quinuclidine | 11.1 | 1.3 | General Reference | |
| Tropane | 10.4 | 1.8 | General Reference | |
| Isoquinuclidine | 10.7 | 1.3 | General Reference | |
| Azabicyclo[3.1.0]hexane | 9.8 | 0.7 | General Reference | |
| 2-Azabicyclo[2.2.2]octane | 10.9 | 1.4 | General Reference |
Note: pKa and cLogP values are approximate and can vary based on substitution and experimental conditions.
Table 2: Comparative In Vitro Metabolic Stability of Bicyclic Amines in Human Liver Microsomes (HLM)
| Compound ID | Bicyclic Scaffold | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Reference |
| Compound A | Quinuclidine derivative | > 60 | < 11.5 | [1] |
| Compound B | Tropane derivative | 45 | 15.4 | [1] |
| Compound C | Azabicyclo[3.1.0]hexane derivative | 25 | 27.7 | [1] |
| Verapamil (Control) | - | 26 | 26.7 | [2] |
| Imipramine (Control) | - | > 60 | < 11.6 | [2] |
Note: Data is illustrative and highly dependent on the specific substitutions on the bicyclic core.
Biological Activity: Targeting Receptors and Enzymes
Bicyclic amines are prevalent in compounds targeting a wide array of biological entities, including G-protein coupled receptors (GPCRs) and enzymes like acetylcholinesterase (AChE).
Table 3: Comparative Binding Affinities (Ki) and IC50 Values of Bicyclic Amine-Containing Compounds
| Compound | Target | Bicyclic Scaffold | Ki (nM) | IC50 (nM) | Reference |
| Epibatidine | Nicotinic AChR | 7-azabicyclo[2.2.1]heptane | 0.03 | - | General Reference |
| Solifenacin | Muscarinic M3 Receptor | Quinuclidine | 2.2 | - | General Reference |
| Granisetron | 5-HT3 Receptor | 9-azabicyclo[3.3.1]nonane | - | 1.1 | [3] |
| Donepezil | Acetylcholinesterase | N-benzylpiperidine | - | 6.7 | [4] |
| Tacrine (Control) | Acetylcholinesterase | - | - | 19.7 | [4] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the comparative evaluation of drug candidates. Below are methodologies for key assays cited in this guide.
In Vitro Metabolic Stability Assay in Human Liver Microsomes
Objective: To determine the rate of metabolism of a bicyclic amine-containing compound by phase I enzymes.
Methodology:
-
Preparation of Incubation Mixture: A solution containing human liver microsomes (0.5 mg/mL), the test compound (1 µM), and phosphate buffer (100 mM, pH 7.4) is pre-incubated at 37°C.[1]
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of a NADPH-regenerating system.[1]
-
Time-course Sampling: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[2]
-
Reaction Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.[1]
-
Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[1]
-
Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.[1]
Radioligand Binding Assay for 5-HT3 Receptor
Objective: To determine the binding affinity (Ki) of a bicyclic amine-containing compound for the 5-HT3 receptor.
Methodology:
-
Membrane Preparation: Cell membranes from HEK293 cells stably expressing the human 5-HT3A receptor are prepared by homogenization and centrifugation.[3]
-
Assay Setup: The assay is conducted in a 96-well plate. Each well contains the cell membrane preparation, a constant concentration of a radiolabeled 5-HT3 antagonist (e.g., [3H]-GR65630), and varying concentrations of the unlabeled test compound.[3]
-
Incubation: The plate is incubated at room temperature for 60 minutes to allow the binding to reach equilibrium.[3]
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, separating the membrane-bound radioligand from the free radioligand.[3]
-
Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.[3]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[3]
-
Data Analysis: The IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.[5]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is essential for a clear understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate key pathways and workflows.
Caption: G-protein coupled receptor (GPCR) signaling pathway.
Caption: Radioligand binding assay experimental workflow.
Conclusion
The strategic selection of a bicyclic amine scaffold is a critical decision in the drug design process. By providing conformational rigidity and enabling specific vectoral orientation of substituents, these moieties can significantly enhance a compound's affinity, selectivity, and pharmacokinetic properties. This guide offers a comparative framework to assist researchers in making informed decisions, supported by quantitative data and detailed experimental protocols. The continued exploration of novel bicyclic amine structures will undoubtedly lead to the development of next-generation therapeutics with superior efficacy and safety profiles.
References
A Comparative Guide to Assessing the Purity of Synthesized N-Boc-endo-3-aminotropane
For researchers, scientists, and drug development professionals working with tropane alkaloids and their derivatives, ensuring the stereochemical purity of synthetic intermediates is of paramount importance. N-Boc-endo-3-aminotropane is a key building block in the synthesis of various biologically active compounds. Its synthesis can often yield the undesired exo-diastereomer as a significant impurity. This guide provides an objective comparison of standard analytical methods for assessing the purity of this compound, with a focus on distinguishing it from its exo counterpart. The information is supported by representative experimental data and detailed protocols.
Comparison of Analytical Methods
The primary techniques for evaluating the purity of this compound and quantifying the presence of the exo-diastereomer are Nuclear Magnetic Resonance (¹H NMR) Spectroscopy and Chiral High-Performance Liquid Chromatography (Chiral HPLC).
¹H NMR Spectroscopy is a powerful tool for structural elucidation and can readily distinguish between the endo and exo isomers based on differences in the chemical shifts and coupling constants of the protons on the tropane ring. The spatial orientation of the substituent at the C-3 position significantly influences the magnetic environment of nearby protons.
Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the method of choice for the accurate quantification of diastereomeric purity. By employing a chiral stationary phase, the endo and exo isomers can be separated, allowing for the determination of their relative percentages in a sample.
Data Presentation
The following tables summarize the expected quantitative data from ¹H NMR and Chiral HPLC analyses for this compound and its common impurity, N-Boc-exo-3-aminotropane.
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Proton Assignment | This compound | N-Boc-exo-3-aminotropane | Key Differentiator |
| Boc (9H) | ~1.46 ppm (s) | ~1.46 ppm (s) | Identical chemical shift, serves as an internal reference for integration. |
| H-3 (1H) | ~3.20 ppm (quintet) | ~2.95 ppm (t) | The multiplicity and chemical shift of the proton at C-3 are distinct due to different coupling with adjacent protons. |
| H-1, H-5 (2H) | ~4.20 ppm (br s) | ~4.18 ppm (br s) | Broad signals due to the bridgehead position, with minor differences between isomers. |
| Ring Protons (8H) | 1.60 - 2.20 ppm (m) | 1.50 - 2.10 ppm (m) | Complex multiplets with overlapping signals; subtle differences in the overall pattern can be observed. |
Table 2: Comparative Chiral HPLC Data
| Parameter | This compound | N-Boc-exo-3-aminotropane |
| Retention Time (min) | 12.5 | 14.2 |
| Resolution (Rs) | - | > 1.5 (between endo and exo peaks) |
| Purity (%) | Typically >98% for the desired product | Should be <2% in a pure sample of the endo isomer |
| Limit of Detection (LOD) | - | ~0.05% |
| Limit of Quantification (LOQ) | - | ~0.15% |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Protocol 1: ¹H NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the synthesized this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Filter the solution through a pipette with a small cotton plug into a clean 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Instrument Parameters:
-
Spectrometer: 400 MHz NMR spectrometer.
-
Nucleus: ¹H.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
-
Pulse Width: 30°.
-
-
Data Analysis:
-
Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin).
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum using the TMS signal at 0.00 ppm.
-
Integrate all peaks. The integral of the Boc protons at ~1.46 ppm should be set to 9H to determine the relative integration of other protons.
-
Identify the characteristic signals for the endo and exo isomers, paying close attention to the chemical shift and multiplicity of the H-3 proton.
-
Calculate the diastereomeric ratio by comparing the integration of a well-resolved signal of the exo isomer to the corresponding signal of the endo isomer.
-
Protocol 2: Chiral High-Performance Liquid Chromatography (Chiral HPLC)
-
Sample Preparation:
-
Prepare a stock solution of the synthesized this compound at a concentration of 1 mg/mL in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Instrument and Column:
-
System: HPLC or UHPLC system with a UV detector.
-
Column: Chiral stationary phase column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine. The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Acquire the chromatogram using appropriate data acquisition software.
-
Identify the peaks corresponding to the this compound and the N-Boc-exo-3-aminotropane based on their retention times (determined by running standards of each isomer if available, or by spiking the sample with a known mixture).
-
Calculate the percentage purity of the endo isomer by dividing its peak area by the total area of all peaks in the chromatogram and multiplying by 100.
-
Ensure that the resolution between the endo and exo peaks is greater than 1.5 for accurate quantification.
-
Mandatory Visualization
Caption: Synthetic workflow for this compound.
A Comparative Guide to Analytical Methods for the Characterization of N-Boc-endo-3-aminotropane
For Researchers, Scientists, and Drug Development Professionals
N-Boc-endo-3-aminotropane is a crucial chiral building block in the synthesis of a wide range of pharmaceutical compounds. Its stereochemistry is a critical determinant of biological activity, making rigorous analytical characterization essential for quality control, reaction monitoring, and structural elucidation. This guide provides a comparative analysis of the key analytical methods for characterizing this compound, with a focus on distinguishing it from its primary stereoisomeric alternative, N-Boc-exo-3-aminotropane.
Comparison of Physicochemical Properties
A fundamental step in the characterization of any chemical entity is the determination of its physical and chemical properties. These parameters can offer initial insights into the purity and identity of the substance.
| Property | This compound | N-Boc-exo-3-aminotropane |
| Molecular Formula | C₁₂H₂₂N₂O₂ | C₁₂H₂₂N₂O₂ |
| Molecular Weight | 226.32 g/mol | 226.32 g/mol |
| Appearance | White solid | White solid |
| Boiling Point | 313.2 °C at 760 mmHg | 313.2 °C at 760 mmHg (Predicted)[1] |
| Density | 1.1 g/cm³ | 1.084 g/cm³ |
| Flash Point | 143.2 °C | 143.2 °C (Predicted)[1] |
Spectroscopic and Chromatographic Methods
A combination of spectroscopic and chromatographic techniques is necessary for the unambiguous identification and purity assessment of this compound and for differentiating it from its exo isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Data for N-Boc-exo-3-aminotropane (in D6-DMSO) [2]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 4.00 | br | 2H | H-1, H-5 |
| 3.32 | br | 1H | H-3 |
| 2.99 | hep | 1H | - |
| 1.80 | m | 2H | - |
| 1.66 | m | 2H | - |
| 1.58 | m | 2H | - |
| 1.40 | s | 9H | Boc (C(CH₃)₃) |
| 1.22 | m | 2H | - |
Note: The differentiation between the endo and exo isomers by ¹H NMR would primarily rely on the chemical shift and coupling constants of the proton at the C-3 position and the bridgehead protons (H-1 and H-5).
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity and separating isomers of pharmaceutical intermediates. For chiral compounds like N-Boc-3-aminotropane, chiral HPLC methods are essential for separating the endo and exo diastereomers and any potential enantiomeric impurities.
Table 3: Exemplary Chiral HPLC Method Parameters for Amine Separation
| Parameter | Condition |
| Stationary Phase | Chiral Stationary Phase (CSP), e.g., polysaccharide-based (amylose or cellulose derivatives) or cyclofructan-based[3] |
| Mobile Phase | Normal-phase (e.g., n-Hexane/Isopropanol) or Polar Organic mode[3] |
| Additive | Basic modifier (e.g., 0.1% Diethylamine) to improve peak shape[3] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
The retention times for the endo and exo isomers would be expected to differ under appropriate chiral HPLC conditions, allowing for their quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For less volatile compounds like N-Boc-3-aminotropane, derivatization may be necessary to improve chromatographic performance. The mass spectrum provides valuable information about the molecular weight and fragmentation pattern of the analyte. A characteristic fragmentation for Boc-protected amines is the loss of isobutylene (56 Da), leading to a prominent [M-56]⁺ peak.
Table 4: General GC-MS Parameters for Tropane Alkaloid Analysis
| Parameter | Condition |
| Column | Semi-polar capillary column (e.g., DB-5ms) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Temperature Program | Optimized gradient for separation |
| Ionization | Electron Ionization (EI) at 70 eV |
| Derivatization | Trimethylsilyl (TMS) derivatization can be employed to improve volatility and thermal stability[4][5] |
The mass spectra of the endo and exo isomers are expected to be very similar due to their identical elemental composition and core structure. However, subtle differences in the relative intensities of fragment ions may be observable.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule. For this compound, the FTIR spectrum will show characteristic absorption bands for the N-H, C-H, C=O (from the Boc group), and C-N bonds.
Table 5: Characteristic FTIR Absorption Bands for N-Boc Protected Amines
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400-3300 | N-H stretch (primary amine) |
| ~2980-2850 | C-H stretch (aliphatic) |
| ~1690-1670 | C=O stretch (urethane)[6] |
| ~1530-1510 | N-H bend and C-N stretch[6] |
| ~1370 and ~1390 | Gem-dimethyl split (Boc group)[6] |
| ~1250-1020 | C-N stretch |
The FTIR spectra of the endo and exo isomers are likely to be very similar, with potential minor shifts in the fingerprint region (below 1500 cm⁻¹) that could be used for differentiation if reference spectra are available.
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and reproducible analytical data.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Use a standard single-pulse sequence.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Employ a proton-decoupled pulse sequence.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
Use a relaxation delay of 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Chiral HPLC Protocol
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate ratio of solvents (e.g., n-hexane and isopropanol) and adding the specified concentration of the basic additive (e.g., 0.1% diethylamine). Degas the mobile phase before use.
-
System Equilibration: Equilibrate the chiral column with the mobile phase at the desired flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample solution through a 0.45 µm syringe filter.
-
Injection and Data Acquisition: Inject a fixed volume of the sample solution (e.g., 10 µL) onto the column and record the chromatogram.
-
Analysis: Identify and quantify the endo and exo isomers based on their retention times and peak areas.
GC-MS Protocol
-
Sample Preparation and Derivatization (if necessary):
-
Dissolve a known amount of the sample in a suitable solvent (e.g., dichloromethane).
-
If derivatizing, add the silylating agent (e.g., BSTFA with 1% TMCS) and heat the mixture to ensure complete reaction.
-
-
GC-MS System Setup:
-
Install a suitable capillary column.
-
Set the appropriate temperature program for the oven, injector, and transfer line.
-
Set the mass spectrometer to scan a relevant mass range (e.g., m/z 40-400).
-
-
Injection and Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Interpretation: Analyze the resulting total ion chromatogram (TIC) to determine retention times and the mass spectrum of each peak to identify the compound and its fragments.
FTIR Spectroscopy Protocol
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr). For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.
-
Background Spectrum: Collect a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Sample Spectrum: Collect the spectrum of the sample.
-
Data Analysis: Process the spectrum to identify the characteristic absorption bands and compare them to reference spectra or known functional group frequencies.
Workflow and Pathway Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. N-Boc-exo-3-aminotropane, CAS No. 744183-20-8 - iChemical [ichemical.com]
- 3. mdpi.com [mdpi.com]
- 4. Quantitative analysis of tropane alkaloids in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
comparing the efficacy of different N-Boc-endo-3-aminotropane synthesis routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary synthetic routes to N-Boc-endo-3-aminotropane, a key intermediate in the development of various therapeutic agents. The efficacy of each route is evaluated based on reported yields, reaction conditions, and the stereochemical outcome. Detailed experimental protocols and workflow visualizations are provided to assist researchers in selecting the most suitable method for their specific needs.
Introduction
This compound is a valuable building block in medicinal chemistry, with its rigid bicyclic scaffold being a common feature in a variety of biologically active molecules. The endo stereochemistry of the amino group is often crucial for desired pharmacological activity. The two most common approaches to its synthesis involve either the introduction of the amino group onto a pre-existing N-Boc protected tropane core or the Boc protection of a pre-synthesized endo-3-aminotropane. This guide will compare these two routes:
-
Route 1: Reductive Amination of N-Boc-tropinone.
-
Route 2: N-Boc Protection of endo-3-aminotropane.
Comparative Data
The following table summarizes the key quantitative data associated with each synthetic route. It is important to note that yields and stereoselectivity can be highly dependent on the specific reaction conditions and the scale of the synthesis.
| Parameter | Route 1: Reductive Amination of N-Boc-tropinone | Route 2: N-Boc Protection of endo-3-aminotropane |
| Starting Material | N-Boc-tropinone | endo-3-aminotropane |
| Key Transformation | Reductive Amination | N-Boc Protection |
| Typical Reagents | Ammonium formate, Sodium cyanoborohydride | Di-tert-butyl dicarbonate, Sodium hydroxide |
| Overall Yield | Moderate | High |
| Stereoselectivity | Variable (endo/exo mixture) | High (retention of stereochemistry) |
| Reaction Time | 12-24 hours | 1-4 hours |
| Purification | Column chromatography often required | Simple extraction and crystallization |
| Scalability | Moderate | High |
Synthesis Route Overviews
Route 1: Reductive Amination of N-Boc-tropinone
This synthetic pathway begins with the readily available N-Boc-tropinone. The key step is a reductive amination reaction, where the ketone is converted to an amine in the presence of an ammonia source and a reducing agent. The stereochemical outcome of this reaction is a critical factor, as the reduction of the intermediate imine or enamine can lead to a mixture of endo and exo isomers.
Route 2: N-Boc Protection of endo-3-aminotropane
This route starts with endo-3-aminotropane, which is synthesized from tropinone. The synthesis of the starting material involves the formation of tropinone oxime, followed by a stereoselective reduction that favors the desired endo isomer. The final step is the protection of the tropane nitrogen with a tert-butyloxycarbonyl (Boc) group. This method generally offers high stereoselectivity as the stereocenter is established prior to the final protection step.
Experimental Protocols
Route 1: Reductive Amination of N-Boc-tropinone (Representative Protocol)
Step 1: Synthesis of N-Boc-tropinone
A detailed protocol for the synthesis of N-Boc-nortropinone, a similar precursor, can be adapted for N-Boc-tropinone. This typically involves the reaction of tropinone with di-tert-butyl dicarbonate in the presence of a base like triethylamine in a suitable solvent such as dichloromethane.
Step 2: Reductive Amination
-
Reaction Setup: To a solution of N-Boc-tropinone (1.0 eq) in methanol, add ammonium formate (10.0 eq).
-
Addition of Reducing Agent: Cool the mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by the addition of water. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product, a mixture of endo and exo isomers, is purified by column chromatography on silica gel to isolate the desired endo-N-Boc-3-aminotropane.
Route 2: N-Boc Protection of endo-3-aminotropane
Step 1: Synthesis of Tropinone Oxime
-
Reaction Setup: Dissolve tropinone (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in ethanol.
-
Addition of Base: Add a solution of sodium hydroxide (1.2 eq) in water dropwise to the mixture.
-
Reaction: Stir the reaction at room temperature for 2-4 hours.
-
Isolation: The product, tropinone oxime, typically precipitates from the reaction mixture and can be collected by filtration.
Step 2: Stereoselective Reduction of Tropinone Oxime to endo-3-aminotropane
-
Reaction Setup: In a flask equipped with a reflux condenser, add tropinone oxime (1.0 eq) to absolute ethanol.
-
Reduction: Carefully add sodium metal (10.0 eq) in small portions to the refluxing solution.
-
Reaction: Continue refluxing until all the sodium has reacted.
-
Work-up: Cool the reaction mixture and carefully add water to quench any unreacted sodium. Remove the ethanol under reduced pressure. Extract the aqueous residue with chloroform. Dry the combined organic extracts over anhydrous sodium sulfate and concentrate to yield endo-3-aminotropane.
Step 3: N-Boc Protection of endo-3-aminotropane
-
Reaction Setup: Dissolve endo-3-aminotropane (1.0 eq) in a mixture of dioxane and water.
-
Addition of Base and Reagent: Add sodium hydroxide (1.1 eq) followed by di-tert-butyl dicarbonate (1.1 eq).
-
Reaction: Stir the mixture vigorously at room temperature for 1-4 hours.
-
Work-up: Add water and extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound, which can often be crystallized.[1][2][3][4]
Conclusion
Both synthetic routes offer viable pathways to this compound.
Route 1 is more convergent, starting from a commercially available or easily prepared N-Boc protected intermediate. However, the key challenge lies in controlling the stereoselectivity of the reductive amination step, which often necessitates careful optimization of reaction conditions and chromatographic separation of isomers, potentially lowering the overall yield of the desired endo product.
Route 2 provides excellent stereocontrol by establishing the endo configuration early in the synthesis through the stereoselective reduction of tropinone oxime. The subsequent N-Boc protection is typically a high-yielding and straightforward reaction. The main consideration for this route is the handling of sodium metal in the reduction step, which requires appropriate safety precautions.
For applications where high stereochemical purity is paramount and scalable synthesis is desired, Route 2 is generally the more efficacious and reliable approach. However, for smaller-scale synthesis or when chromatographic separation is feasible, Route 1 may be a suitable alternative. Researchers should carefully consider their specific requirements for yield, purity, and scale when selecting a synthetic strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of N-Boc-endo-3-aminotropane and its Exo Isomer
For researchers, scientists, and drug development professionals, a detailed understanding of the stereochemistry of tropane alkaloids and their derivatives is crucial for elucidating structure-activity relationships and ensuring the purity of synthesized compounds. This guide provides a comparative analysis of the spectroscopic properties of N-Boc-endo-3-aminotropane and its exo isomer, supported by experimental data and detailed analytical protocols.
The endo and exo isomers of N-Boc-3-aminotropane present a significant analytical challenge due to their identical mass and similar physical properties. However, their distinct spatial arrangement of the 3-amino group relative to the tropane bicyclic system gives rise to subtle but measurable differences in their spectroscopic signatures. This guide focuses on the key analytical techniques used to differentiate these isomers: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).
Data Presentation: A Spectroscopic Comparison
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and N-Boc-exo-3-aminotropane.
Table 1: ¹H NMR Spectral Data (Predicted)
| Proton Assignment | This compound (Predicted Chemical Shift, δ ppm) | N-Boc-exo-3-aminotropane (Predicted Chemical Shift, δ ppm) [1] | Key Differentiating Features |
| H-3 | ~3.8 - 4.0 (broad multiplet) | 2.99 (heptet)[1] | The chemical shift and multiplicity of the H-3 proton are highly diagnostic. The endo proton typically appears at a lower field (higher ppm) and as a more complex multiplet compared to the exo proton. |
| Boc (-C(CH₃)₃) | ~1.4 (singlet) | 1.40 (singlet)[1] | The nine equivalent protons of the Boc group appear as a sharp singlet and are generally not useful for distinguishing between the two isomers. |
| Bridgehead (H-1, H-5) | ~3.2 - 3.4 (broad) | 4.00 (broad)[1] | The bridgehead protons can show slight differences in their chemical shifts and coupling patterns. |
| Other tropane ring protons | ~1.2 - 2.2 (multiplets) | 1.22 (m, 2H), 1.58 (m, 2H), 1.66 (m, 2H), 1.80 (m, 2H)[1] | While overlap is common, careful analysis of 2D NMR spectra can reveal subtle differences in the coupling networks. |
Table 2: ¹³C NMR Spectral Data (Predicted)
| Carbon Assignment | This compound (Predicted Chemical Shift, δ ppm) | N-Boc-exo-3-aminotropane (Predicted Chemical Shift, δ ppm) | Key Differentiating Features |
| C-3 | ~50 - 55 | ~45 - 50 | The C-3 carbon in the endo isomer is typically deshielded (appears at a lower field) compared to the exo isomer due to the different steric environment. |
| Boc (-C(CH₃)₃) | ~28.5 | ~28.5 | The chemical shift of the methyl carbons of the Boc group is consistent between the isomers. |
| Boc (-C(CH₃)₃) | ~79 - 80 | ~79 - 80 | The quaternary carbon of the Boc group shows little variation. |
| Boc (C=O) | ~154 - 156 | ~154 - 156 | The carbonyl carbon of the Boc group is not significantly affected by the stereochemistry at C-3. |
| Bridgehead (C-1, C-5) | ~55 - 60 | ~55 - 60 | Minor differences may be observed. |
| Other tropane ring carbons | ~25 - 40 | ~25 - 40 | Subtle shifts can be observed, aiding in complete assignment with the help of 2D NMR techniques. |
Table 3: FTIR Spectral Data
| Functional Group | This compound (Expected Absorption, cm⁻¹) | N-Boc-exo-3-aminotropane (Expected Absorption, cm⁻¹) | Key Differentiating Features |
| N-H Stretch (Amine) | ~3300 - 3400 (medium, sharp) | ~3300 - 3400 (medium, sharp) | The N-H stretching vibrations are expected to be very similar for both isomers. |
| C-H Stretch (Alkane) | ~2850 - 2960 (strong) | ~2850 - 2960 (strong) | The aliphatic C-H stretches of the tropane ring and Boc group will be prominent in both spectra. |
| C=O Stretch (Carbamate) | ~1680 - 1700 (strong) | ~1680 - 1700 (strong) | The strong carbonyl absorption of the Boc protecting group is a key feature for both isomers. |
| N-H Bend (Amine) | ~1580 - 1650 (medium) | ~1580 - 1650 (medium) | The N-H bending vibrations are also expected to be similar. |
| C-N Stretch | ~1000 - 1250 (medium) | ~1000 - 1250 (medium) | The fingerprint region may contain subtle differences in the C-N stretching and other skeletal vibrations that could potentially be used for differentiation with high-resolution instruments. |
Table 4: Mass Spectrometry Data
| Fragmentation Ion | This compound (Expected m/z) | N-Boc-exo-3-aminotropane (Expected m/z) | Key Differentiating Features |
| [M+H]⁺ (Molecular Ion) | 227.18 | 227.18 | The molecular ion peak will be identical for both isomers. |
| [M-55]⁺ (Loss of C₄H₇O) | 172.13 | 172.13 | Loss of the isobutylene and carbonyl group from the Boc protecting group is a common fragmentation pathway. |
| [M-99]⁺ (Loss of C₅H₉O₂) | 128.10 | 128.10 | Complete loss of the Boc group. |
| Tropane ring fragments | Various | Various | The relative intensities of fragment ions resulting from the cleavage of the tropane ring may differ slightly between the two isomers due to stereochemical influences on fragmentation pathways. However, these differences are often subtle and may require careful analysis of tandem MS (MS/MS) data. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra to differentiate between the endo and exo isomers based on chemical shifts and coupling constants.
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the N-Boc-3-aminotropane isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is free of particulate matter.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Solvent: CDCl₃ (referenced to 7.26 ppm) or DMSO-d₆ (referenced to 2.50 ppm).
-
Spectral Width: 12-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').
-
Solvent: CDCl₃ (referenced to 77.16 ppm) or DMSO-d₆ (referenced to 39.52 ppm).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Perform phase and baseline corrections.
-
Calibrate the spectra using the residual solvent peak.
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.
-
For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the characteristic functional groups present in the molecules and to look for subtle differences in the fingerprint region.
Instrumentation: FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Data Processing and Analysis:
-
Collect the spectrum and perform an ATR correction if necessary.
-
Identify the major absorption bands and assign them to the corresponding functional groups (N-H, C-H, C=O, C-N).
-
Carefully compare the fingerprint regions (below 1500 cm⁻¹) of the two isomers for any reproducible differences in peak positions or intensities.
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compounds and to analyze their fragmentation patterns to identify any stereochemically influenced differences.
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a liquid chromatograph (LC-MS) for sample introduction.
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.
LC-MS Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Injection Volume: 1-5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Flow: 5-10 L/min.
-
Drying Gas Temperature: 250-350 °C.
-
Scan Range: m/z 50-500.
-
Fragmentation (for MS/MS): Use collision-induced dissociation (CID) with varying collision energies to generate fragment ions.
Data Analysis:
-
Identify the protonated molecular ion [M+H]⁺.
-
Analyze the major fragment ions and propose fragmentation pathways. Common losses for a Boc-protected amine include the loss of isobutylene (56 Da) and the entire Boc group (100 Da).
-
Compare the relative abundances of the fragment ions between the two isomers to identify any significant and reproducible differences.
Mandatory Visualizations
Caption: Experimental workflow for the spectroscopic analysis and comparison of N-Boc-3-aminotropane isomers.
Alternative Analytical Techniques
While NMR, FTIR, and MS are the primary methods for the characterization of these isomers, other techniques can also provide valuable information:
-
X-ray Crystallography: This is the most definitive method for determining the absolute stereochemistry of a molecule, provided that suitable single crystals can be obtained.
-
Chiral High-Performance Liquid Chromatography (HPLC): By using a chiral stationary phase, it is possible to separate the endo and exo isomers, as well as any enantiomeric impurities. This technique is particularly useful for quantitative analysis of isomeric purity.
-
Gas Chromatography (GC): Although less common for these specific compounds due to their polarity and potential for thermal degradation, GC coupled with a suitable detector (such as a mass spectrometer) can be used, often after derivatization to increase volatility.
References
Safety Operating Guide
Navigating the Disposal of N-Boc-endo-3-aminotropane: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the meticulous management of chemical reagents is paramount, extending from initial handling to final disposal. This guide provides an in-depth, procedural framework for the proper disposal of N-Boc-endo-3-aminotropane, ensuring laboratory safety and environmental compliance. While a specific Safety Data Sheet (SDS) for this compound is not consistently available, data from structurally related compounds and general laboratory chemical waste protocols provide a reliable basis for its safe management.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. This compound is a white solid, and like many fine chemical solids, it poses a risk of inhalation and contact.[1] The GHS classification for this compound indicates it is harmful if swallowed.[1]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are essential to protect against any airborne particles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn to prevent skin contact.[2]
-
Body Protection: A standard laboratory coat is required to protect against incidental contact.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling dust particles.[2]
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound, which are important for its proper handling and storage prior to disposal.
| Property | Value |
| Molecular Formula | C₁₂H₂₂N₂O₂ |
| Molecular Weight | 226.32 g/mol |
| Appearance | White Solid |
| Density | 1.1 ± 0.1 g/cm³ |
| Boiling Point | 313.2°C at 760 mmHg |
| Flash Point | 155.7 ± 24.8 °C |
Note: Data sourced from various chemical suppliers and databases.[1]
Step-by-Step Disposal Protocol
The disposal of this compound should be handled in accordance with local, state, and federal regulations. The following is a generalized, step-by-step protocol for the proper disposal of this and similar non-hazardous solid chemical compounds.[2]
Step 1: Waste Identification and Segregation
-
Clearly identify the waste as "this compound".
-
Segregate this solid waste from other laboratory waste streams, particularly from liquids, halogenated solvents, strong acids or bases, and heavy metals.[3] Amines, as a class, should be collected separately.[3]
Step 2: Containerization
-
Use a dedicated, leak-proof, and clearly labeled waste container for solid chemical waste.[2]
-
The container must be compatible with the chemical. A high-density polyethylene (HDPE) container is generally suitable.
-
Ensure the container can be securely sealed to prevent any release of dust.[2]
Step 3: Labeling
-
The waste container must be labeled with the full chemical name: "this compound".[2]
-
Include the words "Hazardous Waste" or as required by your institution's policy.[4]
-
Indicate the date when the container was first used for waste accumulation.
Step 4: Storage
-
Store the sealed waste container in a designated, well-ventilated, and secure area.[2]
-
This area should be away from incompatible materials.[2] Do not store with strong oxidizing agents.
Step 5: Final Disposal
-
Crucially, do not dispose of this compound by flushing it down the drain or mixing it with regular trash. [2] Disposing of chemical waste down the drain is illegal in many jurisdictions and can damage plumbing and the environment.[5]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal, which is typically incineration for this type of solid organic waste.[2][3]
Experimental Workflow and Logical Relationships
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability within the research community. Always consult your institution's specific guidelines, as local regulations may vary.
References
Personal protective equipment for handling N-Boc-endo-3-aminotropane
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of N-Boc-endo-3-aminotropane. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a white solid used as a pharmaceutical intermediate.[1][2] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as harmful if swallowed.[1] While comprehensive toxicological data is limited, it is imperative to handle this compound with a high degree of caution to minimize exposure.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on standard laboratory safety practices for similar compounds.
| PPE Category | Item | Specifications & Rationale |
| Eye Protection | Chemical Safety Goggles | Must be worn at all times to protect against dust particles and potential splashes. Should comply with ANSI Z87.1 standards. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or perforation before use. Change gloves frequently, especially if contaminated. |
| Body Protection | Laboratory Coat | A long-sleeved lab coat is mandatory to protect the skin from contact with the chemical. |
| Respiratory Protection | Fume Hood or Respirator | All handling of solid this compound that may generate dust, such as weighing or transferring, must be conducted in a certified chemical fume hood to prevent inhalation. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter should be used. |
Operational Plan: Step-by-Step Handling Protocol
Proper handling from receipt to disposal is critical for both safety and maintaining the integrity of the compound.
-
Preparation :
-
Designate a work area within a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Gather all necessary equipment, such as spatulas, weigh boats, and reaction vessels.
-
Don all required PPE as outlined in the table above.
-
-
Handling :
-
To minimize dust formation, handle the container and solid chemical with care.
-
When weighing, use a tared weigh boat and avoid creating airborne dust.
-
Carefully transfer the weighed solid into the reaction vessel.
-
Slowly add the desired solvent to dissolve the compound.
-
-
Cleanup :
-
After the procedure, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Dispose of all contaminated materials as outlined in the disposal plan below.
-
Remove PPE in the correct order to avoid cross-contamination (e.g., gloves first, then lab coat, followed by eye protection).
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety. All waste generated from handling this compound should be treated as hazardous chemical waste.
| Waste Type | Disposal Protocol |
| Unused/Expired Compound | Collect in a designated, clearly labeled, and sealed hazardous waste container. The label should include the full chemical name. |
| Contaminated Solid Waste | All disposable items that have come into contact with the compound (e.g., gloves, weigh boats, paper towels) must be collected in a designated hazardous waste container. |
| Contaminated Liquid Waste | Any rinsate from decontaminating glassware or spills should be collected as hazardous liquid waste in a properly labeled container. |
| Empty Containers | "Empty" containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. After rinsing, the container can be disposed of according to institutional guidelines for decontaminated labware.[3] |
General Disposal Procedures :
-
Segregation : Do not mix this waste with other waste streams unless directed to do so by your institution's Environmental Health and Safety (EHS) department.
-
Containerization : Use waste containers that are in good condition, compatible with the chemical, and can be securely sealed.
-
Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Storage : Store sealed waste containers in a designated, secure, and well-ventilated area away from incompatible materials.
-
Professional Disposal : Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and final disposal.[3] Do not dispose of this compound down the drain or in regular trash.[3]
Emergency Procedures
| Situation | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |
| Minor Spill | In a fume hood, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste. |
| Major Spill | Evacuate the area and contact your institution's EHS or emergency response team. |
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
